molecular formula C12H16N2O3 B1600221 PHE-beta-ALA CAS No. 54745-27-6

PHE-beta-ALA

Cat. No.: B1600221
CAS No.: 54745-27-6
M. Wt: 236.27 g/mol
InChI Key: DJOQXEVNENIIIV-UHFFFAOYSA-N
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Description

Contextualization of Beta-Amino Acids in Peptide Chemistry and Bioactive Scaffolds

The incorporation of beta-amino acids, such as the beta-alanine (B559535) component of PHE-beta-ALA, into peptide chains represents a significant strategy in medicinal chemistry. acs.org Unlike their alpha-amino acid counterparts, beta-amino acids possess an additional methylene (B1212753) group in their backbone. This seemingly minor alteration introduces profound changes to the resulting peptide's properties.

One of the most critical advantages of including beta-amino acids is the substantial increase in resistance to proteolytic degradation compared to natural alpha-peptides. acs.org This enhanced stability is a crucial attribute for the development of peptide-based therapeutics. Furthermore, peptides containing beta-amino acids can adopt unique and well-defined secondary structures, or conformations, that differ from those formed by alpha-peptides. acs.orgnih.gov This structural diversity allows for the precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets. acs.org The ability to form novel secondary structures, such as helices and turns, opens up new avenues for designing bioactive molecules that can mimic or inhibit biological processes with high specificity. acs.orgresearchgate.net

Significance of Dipeptide Motifs in Contemporary Peptide Science

Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest peptide units but hold considerable importance in biological systems and peptide science. aksaray.edu.trwikipedia.org They serve as fundamental building blocks for the synthesis of more complex peptides and proteins. aksaray.edu.tr Beyond their role as synthetic intermediates, dipeptides themselves can exhibit biological activity and are involved in processes like cell signaling and nutrient absorption. aksaray.edu.tr

In the context of materials science, certain dipeptides have demonstrated a remarkable capacity for self-assembly into well-ordered nanostructures, such as nanotubes, vesicles, and hydrogels. aksaray.edu.tr This property is driven by non-covalent interactions, including hydrogen bonding and aromatic stacking. aksaray.edu.tr The simplicity, biocompatibility, and tunable functionality of dipeptides make them attractive candidates for applications in drug delivery, tissue engineering, and nanotechnology. aksaray.edu.tr The specific sequence and nature of the constituent amino acids within a dipeptide motif can significantly influence its biological function and self-assembling behavior. For instance, dipeptides containing bulky and positively charged amino acids have been shown to affect mRNA stability. researchgate.net

Overview of Current Academic Research Trajectories for this compound

Current research on Phenylalanyl-beta-Alanine (this compound) is exploring its potential in several scientific domains. As a dipeptide, it serves as a valuable building block in peptide synthesis, which can be achieved through methods like solid-phase and solution-phase synthesis. ontosight.ai

One area of investigation is its potential biological activity. Preliminary studies suggest that this compound may possess antioxidant and anti-inflammatory properties, although further research is needed to confirm these effects and understand their mechanisms. ontosight.ai Additionally, research into similar beta-alanine-containing dipeptides provides insights into the potential structural characteristics of this compound. For example, a study on related dipeptides found that those with an N-terminally located beta-alanine could form supramolecular double helices, while the C-terminally positioned beta-alanine in L-phenylalanyl-beta-alanine did not form such a structure. nih.gov This highlights the critical role of amino acid sequence and position in determining the supramolecular architecture of these molecules.

The table below summarizes the key properties of L-Phenylalanyl-beta-Alanine.

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight~236.27 g/mol
AppearanceWhite crystalline powder
Melting Point~185-190°C
SolubilityWater, Methanol, DMSO

Data sourced from publicly available chemical information. ontosight.ai

Interdisciplinary Research Perspectives on this compound Integration

The unique characteristics of beta-amino acid-containing peptides like this compound position them at the intersection of multiple scientific disciplines, including medicinal chemistry, materials science, and biotechnology. acs.orgnih.gov

In medicinal chemistry, the enhanced proteolytic stability and ability to form novel secondary structures make these peptides promising scaffolds for drug discovery. acs.orgnih.gov They are being explored for a range of therapeutic applications, including the development of antimicrobial agents, inhibitors of protein-protein interactions, and ligands for G-protein coupled receptors (GPCRs). acs.orgslideshare.net

From a materials science perspective, the self-assembly properties of peptides containing beta-amino acids are being harnessed to create novel biomaterials and nanomaterials. nih.govresearchgate.net The predictable folding and self-organization of these peptides allow for the design of hydrogels, nanofibers, and other nanostructures with potential applications in tissue engineering and regenerative medicine. nih.gov

In biotechnology, enzymes capable of recognizing and processing beta-amino acids are being identified and engineered. researchgate.net These biocatalysts could be used for the sustainable and efficient synthesis of beta-amino acid derivatives and beta-peptides, furthering their application in both biomedical and biomaterial fields. researchgate.net The integration of this compound and similar motifs into larger peptide frameworks is a key strategy in developing these advanced materials and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQXEVNENIIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432217
Record name PHE-beta-ALA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54745-27-6
Record name PHE-beta-ALA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Phe Beta Ala

Solid-Phase Peptide Synthesis (SPPS) Strategies for PHE-beta-ALA Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. smolecule.comresearchgate.net The incorporation of β-alanine residues like in this compound requires careful consideration of coupling conditions and resin chemistry to achieve high yields and purity.

Optimization of Coupling Reagents and Conditions for β-Alanine Linkages

The formation of the peptide bond between a sterically hindered amino acid like phenylalanine and the less reactive amino group of β-alanine can be challenging. The choice of coupling reagent is critical to drive the reaction to completion and minimize side reactions such as racemization. bachem.com

Commonly used coupling reagents for the synthesis of peptides containing β-alanine include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®). bachem.comamericanpeptidesociety.org Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.com These reagents are known for their high coupling efficiencies and ability to suppress racemization. peptide.com For instance, the use of HBTU with N,N-diisopropylethylamine (DIPEA) as a base is a common practice in Fmoc-based SPPS. researchgate.net

Coupling ReagentAdditiveBaseKey Advantages
DICHOBtDIPEACost-effective, reduces epimerization. bachem.com
HBTU-DIPEAHigh coupling rates, minimal side reactions. bachem.compeptide.com
HATU-DIPEAHighly efficient, particularly for sterically hindered couplings. bachem.compeptide.com
PyBOP®-DIPEAEffective for hindered couplings and cyclization. peptide.com
COMUOxyma Pure®DIPEAHigh efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com

Resin Selection and Cleavage Protocols for this compound Peptides

The choice of solid support is crucial for the successful synthesis of this compound peptides. The linker attaching the peptide to the resin must be stable throughout the synthesis but readily cleavable at the final step. For peptides with a C-terminal carboxyl group, resins such as Merrifield or Pam are often employed in Boc-based strategies. In the more common Fmoc/tBu strategy, acid-labile resins like Wang or 2-chlorotrityl chloride (2-CTC) resin are preferred. sigmaaldrich.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, preserving acid-sensitive protecting groups on the side chains.

The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species generated during deprotection, which could otherwise lead to side reactions with sensitive amino acid residues like tryptophan or methionine. wpmucdn.comwpmucdn.com The composition of the cleavage cocktail depends on the amino acid sequence of the peptide. wpmucdn.comthermofisher.com

Resin TypeLinker TypeCleavage Cocktail ExampleTarget Peptide
Wang Resinp-Alkoxybenzyl alcoholTFA/TIS/H₂O (95:2.5:2.5)C-terminal acid
2-Chlorotrityl Chloride Resin2-ChlorotritylAcetic acid/TFE/DCMProtected peptide fragments
Rink Amide ResinTris(alkoxy)benzylamineTFA/Phenol/H₂O/TIS (88:5:5:2)C-terminal amide

Stereo- and Regioselective Synthesis Considerations

Maintaining the stereochemical integrity of the chiral center in phenylalanine is paramount during peptide synthesis. The use of modern coupling reagents, often in combination with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), significantly minimizes the risk of racemization. bachem.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is less likely to form with these optimized coupling conditions.

For the synthesis of this compound, the regioselectivity of the coupling reaction is generally not a concern as β-alanine does not possess a side-chain functional group. However, when incorporating modified β-amino acids, careful selection of protecting groups is necessary to ensure that the peptide bond forms at the correct amino group. Enantioselective synthesis methods have been developed for α-substituted α,β-diamino acids, which could be adapted for the synthesis of more complex this compound derivatives. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Techniques Applied to this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. americanpeptidesociety.org

Classical Segment Condensation Approaches

Segment condensation involves the coupling of two pre-synthesized peptide fragments in solution. researchgate.net This approach can be advantageous for the synthesis of longer peptides or for the convergent synthesis of this compound containing peptides. A critical challenge in segment condensation is the risk of epimerization at the C-terminal amino acid of the activated peptide fragment. nih.gov To mitigate this, the C-terminal residue of the acyl donor fragment is often an achiral amino acid like glycine (B1666218) or, in this case, β-alanine, which lacks a chiral center and is therefore not susceptible to racemization.

The depsipeptide technique, where an ester linkage is temporarily used in place of an amide bond, has been explored as a strategy to suppress racemization during segment condensation. nih.gov The coupling of peptide segments bearing a C-terminal depsipeptide unit proceeds with minimal loss of stereochemical integrity. nih.gov

Protecting Group Strategies for this compound Construction

The success of LPPS relies heavily on a well-defined protecting group strategy to prevent unwanted side reactions. nih.govcreative-peptides.com The α-amino group of the amino acids is typically protected with either a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) or an acid-labile group such as tert-butyloxycarbonyl (Boc). peptide.com The carboxyl group is often protected as a simple alkyl ester, for instance, a methyl or ethyl ester, which can be saponified at a later stage.

For the synthesis of this compound, the side chain of phenylalanine does not typically require protection. However, in the case of derivatized phenylalanine residues (e.g., tyrosine), the side-chain functional group must be masked with a protecting group that is orthogonal to the N-terminal protecting group. creative-peptides.com For example, in a Boc-based strategy, the hydroxyl group of tyrosine can be protected as a benzyl (B1604629) ether (Bzl), which is stable to the acidic conditions used for Boc removal but can be cleaved by hydrogenolysis. peptide.com

N-Terminal ProtectionC-Terminal ProtectionPhenylalanine Side ChainDeprotection Conditions
BocMethyl Ester (OMe)UnprotectedTFA for Boc; Saponification for OMe
FmocBenzyl Ester (OBzl)UnprotectedPiperidine for Fmoc; Hydrogenolysis for OBzl
Cbztert-Butyl Ester (OtBu)UnprotectedHydrogenolysis for Cbz; TFA for OtBu

Cyclization Methodologies for this compound Containing Cyclic Peptides

The cyclization of peptides containing the this compound motif is a key strategy for constraining their conformation, which can lead to enhanced biological activity, selectivity, and metabolic stability. The presence of the β-amino acid introduces a flexible element into the peptide backbone, influencing the propensity for ring formation and the resulting geometry of the cyclic peptide. Various methodologies have been developed to facilitate the efficient cyclization of these peptides, with the choice of method depending on factors such as the desired ring size, the nature of the other amino acid residues, and the intended final structure.

One of the primary challenges in the cyclization of peptides containing β-amino acids is the potential for oligomerization. To favor intramolecular cyclization over intermolecular reactions, high-dilution conditions are often employed. The selection of the cyclization site is also a critical consideration. Head-to-tail cyclization is a common approach, where the N-terminus of the peptide is linked to the C-terminus. Alternatively, side-chain to side-chain or side-chain to backbone cyclizations offer additional possibilities for creating diverse cyclic structures.

The choice of coupling reagents is another important factor in achieving successful cyclization. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used to activate the carboxylic acid group for amide bond formation. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the desired cyclic product while minimizing side reactions.

Enzymatic Synthesis Pathways Involving this compound

Enzymatic methods for peptide synthesis offer a green and highly selective alternative to traditional chemical synthesis. These approaches operate under mild conditions, reducing the risk of racemization and eliminating the need for extensive protecting group strategies.

Utilizing L-Amino Acid Ligases for Dipeptide Formation

L-amino acid ligases (LALs) are a class of enzymes that catalyze the ATP-dependent formation of dipeptides from unprotected L-amino acids. The substrate specificity of these enzymes is a key determinant of their utility in synthesizing novel dipeptides. While many LALs exhibit a preference for proteinogenic L-amino acids, some have been shown to accept β-amino acids as substrates. For instance, the L-amino acid ligase from Bacillus subtilis (BsLAL) has been investigated for its ability to synthesize dipeptides containing non-proteinogenic amino acids. The catalytic efficiency of these enzymes for the synthesis of this compound can be influenced by the specific reaction conditions, including pH, temperature, and the concentration of ATP and magnesium ions.

Biocatalytic Approaches for β-Alanine and Phenylalanine Ligation

Biocatalytic ligation using proteases operating in reverse is another promising strategy for the synthesis of this compound. In this kinetically controlled approach, a protease is used to catalyze the formation of a peptide bond between an N-terminally protected phenylalanine ester and β-alanine. The choice of enzyme is critical, with proteases such as thermolysin and papain having been explored for their ability to catalyze the formation of peptide bonds involving non-proteinogenic amino acids. The reaction medium is also a key parameter, with the use of organic co-solvents or biphasic systems often employed to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

Enzyme Engineering for Enhanced this compound Synthesis Yields

To overcome the limitations of wild-type enzymes, such as low catalytic efficiency and narrow substrate specificity, enzyme engineering has emerged as a powerful tool. Techniques such as site-directed mutagenesis and directed evolution can be used to modify the active site of an enzyme to improve its performance for a specific reaction. For example, the substrate-binding pocket of an L-amino acid ligase could be engineered to better accommodate the β-alanine substrate, thereby increasing the yield of this compound. Similarly, the stability of the enzyme under process conditions can be enhanced through protein engineering, leading to more robust and cost-effective biocatalytic processes.

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structural and functional aspects of peptides but are designed to have improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and improved oral bioavailability.

Pseudopeptide and Hybrid Peptide Synthesis Strategies

The synthesis of this compound, an α/β-hybrid peptide, can be accomplished through several advanced methodologies, primarily categorized as solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). nih.gov Both approaches are designed to create the amide bond between L-phenylalanine (an α-amino acid) and β-alanine (a β-amino acid) with high fidelity.

Solution-Phase Synthesis (SPS): Regarded as the traditional approach, SPS involves the sequential coupling of amino acids in a homogenous solution. neulandlabs.com For this compound, this process would typically involve:

Protection: The amino group of L-phenylalanine and the carboxylic acid group of β-alanine are protected with temporary protecting groups (e.g., Boc or Fmoc for the amino group, and methyl/ethyl esters for the carboxyl group) to prevent unwanted side reactions.

Activation: The carboxylic acid group of the N-protected L-phenylalanine is activated using coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.

Coupling: The activated L-phenylalanine is then reacted with the deprotected β-alanine ester to form the dipeptide.

Deprotection and Purification: The protecting groups are removed, and the final this compound product is isolated and purified, typically through crystallization or chromatography.

While SPS is highly scalable and can be cost-effective for large quantities, it can be labor-intensive due to the need for purification of intermediates at each step. neulandlabs.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS simplifies the synthetic process by anchoring the growing peptide chain to an insoluble polymer resin. wikipedia.orgbachem.com This allows for the easy removal of excess reagents and byproducts through simple washing and filtration steps. bachem.com The synthesis of this compound via SPPS involves:

Resin Attachment: The C-terminal amino acid, β-alanine, is first covalently attached to a solid support resin. beilstein-journals.org

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound β-alanine is removed using a mild base, such as piperidine. beilstein-journals.org

Coupling: An excess of N-protected L-phenylalanine is activated and added to the resin to react with the deprotected amino group of β-alanine, forming the peptide bond.

Cleavage: Once the synthesis is complete, the dipeptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). acs.org

SPPS is highly efficient and amenable to automation, though challenges can arise with longer or more complex sequences due to potential aggregation on the resin. frontiersin.org

MethodAdvantagesDisadvantages
Solution-Phase Synthesis (SPS)Highly scalable, cost-effective for large quantities, easier purification of final product.Labor-intensive, requires purification of intermediates, not well-suited for very long peptides. neulandlabs.com
Solid-Phase Peptide Synthesis (SPPS)High efficiency and speed, amenable to automation, simplified purification of intermediates. wikipedia.orgLower yields with increasing peptide length, higher production costs for reagents and resins. neulandlabs.com

Influence of β-Alanine on Proteolytic Stability of Peptidomimetics

A significant advantage of incorporating β-amino acids like β-alanine into peptide structures is the enhanced resistance to enzymatic degradation. nih.gov Proteolysis, the breakdown of proteins and peptides, is carried out by enzymes called proteases (or peptidases). wikipedia.org

Natural peptides, composed exclusively of α-amino acids, are rapidly degraded in biological systems by these enzymes. nih.gov However, the structural alteration introduced by a β-amino acid creates a peptidomimetic that is a poor substrate for most natural proteases. The key reasons for this increased stability are:

Altered Backbone Geometry: The presence of an additional methylene (B1212753) group in the backbone of β-alanine extends the distance between peptide bonds. This change in spacing and geometry disrupts the specific three-dimensional conformation that proteases recognize for binding and cleavage.

Enzyme Specificity: Proteases have highly specific active sites tailored to the stereochemistry and backbone structure of α-peptides. The unnatural β-peptide bond does not fit correctly into these active sites, thereby preventing enzymatic hydrolysis.

Research has consistently shown that peptides containing β-amino acids exhibit a superior stability profile compared to their α-peptide counterparts. nih.gov Even peptides containing a mix of α- and β-amino acids demonstrate a high level of proteolytic stability, making them ideal candidates for pharmacologically active compounds. nih.gov This resistance to degradation can significantly increase the in vivo half-life of peptide-based drugs.

Peptide TypeSusceptibility to ProteolysisTypical Biological Half-Life
α-Peptide (e.g., PHE-ALA)HighShort
α,β-Hybrid Peptide (e.g., this compound)Low to Very LowSignificantly Extended

Analytical Validation of Synthetic Purity and Composition (excluding basic identification data)

Beyond basic confirmation of identity, a rigorous analytical validation is essential to determine the purity and precise composition of synthetically derived this compound. This involves a suite of advanced techniques that can quantify the target peptide and characterize any impurities. ijsra.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for assessing peptide purity. ijsra.netresearchgate.net The method separates the target peptide from impurities based on differences in hydrophobicity. Impurities may include truncated sequences (e.g., just Phenylalanine), deletion sequences, or byproducts from side reactions during synthesis. oxfordglobal.com By analyzing the resulting chromatogram, the purity of the this compound sample can be quantified as a percentage of the total peak area.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and verifying the amino acid sequence. resolvemass.capolarispeptides.com

Intact Mass Analysis: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide a highly accurate mass measurement of the intact dipeptide, confirming that no unintended modifications have occurred. polarispeptides.com

Tandem Mass Spectrometry (MS/MS): For definitive sequence verification, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are analyzed. almacgroup.com This fragmentation pattern allows for the unambiguous determination of the amino acid sequence, confirming the correct order (PHE followed by beta-ALA) and identifying potential impurities with incorrect sequences. almacgroup.comwaters.com

Amino Acid Analysis (AAA): This technique provides a quantitative assessment of the amino acid composition of the peptide. biosynth.com The this compound sample is first hydrolyzed to break it down into its constituent amino acids. These amino acids are then separated, identified, and quantified. biosynth.com The results confirm the presence of Phenylalanine and β-alanine and, crucially, determine their molar ratio, ensuring it aligns with the expected 1:1 composition of the dipeptide. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed, atomic-level information about the three-dimensional structure and conformation of the peptide in solution. nih.govcreative-proteomics.com For this compound, NMR can be used to:

Confirm the covalent structure by analyzing chemical shifts and coupling constants.

Study the peptide's conformational preferences and dynamics, which are crucial aspects of its biological function. researchgate.netacs.org

Identify and characterize structural isomers or other impurities that may not be distinguishable by mass alone. oxfordglobal.com

TechniquePrimary Purpose in ValidationInformation Provided
HPLCPurity Assessment & QuantificationPercentage purity; detection of synthesis-related impurities (e.g., truncated sequences). researchgate.net
Mass Spectrometry (MS/MS)Sequence Verification & Impurity IdentificationAccurate molecular weight; definitive amino acid sequence; identification of impurities with mass differences. almacgroup.com
Amino Acid Analysis (AAA)Compositional StoichiometryQuantitative molar ratio of constituent amino acids (verifies 1:1 ratio of PHE to beta-ALA). biosynth.com
NMR SpectroscopyStructural Confirmation & Conformational Analysis3D structure in solution; identification of structural isomers; confirmation of covalent bonds. nih.govacs.org

Rigorous Structural and Conformational Analysis of Phe Beta Ala and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. rsc.org It provides invaluable insights into the conformational preferences of peptides, which are often influenced by the solvent environment and intramolecular interactions. rsc.orgdiva-portal.org

1D and 2D NMR for Conformational Elucidation in Solution

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental tools for determining the solution conformation of peptides containing PHE-beta-ALA. nih.govacs.org The assignment of proton (¹H) and carbon (¹³C) resonances is the initial step, typically achieved through a combination of 1D ¹H NMR and 2D experiments such as Total Correlation Spectroscopy (TOCSY) and Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY). rsc.orgacs.org TOCSY helps in identifying protons within the same amino acid residue, while ROESY provides information about through-space proximity between protons, which is crucial for defining the peptide's fold. acs.orgnih.gov

In studies of cyclic peptides incorporating this compound, 2D NMR techniques have been instrumental in assigning all ¹H and ¹³C resonances. nih.gov Interproton distances derived from ROESY spectra, along with homonuclear coupling constants, form the basis for conformational analysis. nih.govcapes.gov.br For instance, in the cyclic hexapeptide cyclo-(Pro-Phe-beta-Ala-Phe-Phe-beta-Ala), a complete assignment of resonances was achieved using homo- and heteronuclear 2D techniques in dimethylsulfoxide (DMSO) solution. nih.gov This detailed assignment allowed for the identification of specific structural features, such as the presence of β-turns. nih.gov

The analysis of Nuclear Overhauser Effects (NOEs) is particularly powerful. For example, strong sequential NOEs between ProCαH and ΔZPhe³NH in certain endomorphin-2 analogues containing a didehydro-phenylalanine residue suggest a folded conformation in solution, which is consistent with solid-state data. nih.gov

Investigation of Conformational Equilibria of this compound in Different Solvents

The conformation of peptides is not static and can exist as an equilibrium of different states, which is often influenced by the polarity of the solvent. researchgate.netosti.gov NMR spectroscopy is adept at characterizing these conformational equilibria. researchgate.netfrontiersin.org

For cyclic peptides containing β-alanine, the solvent can mediate significant conformational transitions. capes.gov.br In a study of cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala), NMR analysis in deuterated acetonitrile (B52724) (CD₃CN) and dimethylsulfoxide (DMSO) revealed the presence of two slowly interconverting conformers in both solvents. capes.gov.br These conformers are characterized by a cis-trans isomerism around the β-Ala⁵-Pro¹ peptide bond. In CD₃CN, the conformer with a cis peptide bond is similar to its solid-state structure, whereas the all-trans conformer is stabilized by intramolecular hydrogen bonds. capes.gov.br In the more polar solvent DMSO, the trans isomer shows some similarity to the one in CD₃CN, but the cis isomer adopts a different conformation compared to the solid state. capes.gov.br The effect of the solvent on stabilizing different conformations has also been investigated in solvent mixtures of DMSO and CD₃CN. capes.gov.br

This solvent-dependent conformational behavior highlights the adaptability of the peptide backbone, where the β-alanine residue's flexibility plays a key role. The equilibrium can be shifted by changing the solvent environment, leading to different predominant conformations. capes.gov.brrsc.org

Chemical Shift Analysis and Intramolecular Interactions in this compound Peptides

The chemical shifts of protons and carbons in an NMR spectrum are highly sensitive to their local electronic environment and, by extension, to the peptide's conformation and intramolecular interactions. researchgate.netnih.govtandfonline.com Analysis of chemical shifts can, therefore, provide detailed insights into the structural nuances of this compound containing peptides.

Intramolecular hydrogen bonds are a key factor in stabilizing specific peptide conformations. The temperature dependence of amide proton chemical shifts can be used to identify protons involved in such bonds, as those shielded from the solvent will exhibit a smaller change in chemical shift with temperature. acs.org

Studies on L-phenylalanine and its derivatives have shown that intramolecular interactions between the phenyl ring and the peptide backbone can influence the chemical shifts of the carbonyl carbon. researchgate.netnih.gov Specifically, an interaction with the phenyl group can cause a redshift (smaller energy) in the chemical shift of the C₁(=O) site. researchgate.netnih.gov The chemical environment of the α- and β-carbons also shows significant differences, indicating that the phenyl group affects the peptide bond. researchgate.netnih.gov

In hybrid peptides, the analysis of chemical shift deviations can indicate the formation of intramolecularly hydrogen-bonded structures in solution. acs.org For example, a significant downfield shift of an amide proton signal can be indicative of its involvement in a hydrogen bond, which helps to stabilize a folded structure like a β-turn. acs.org

X-ray Crystallography and Solid-State Structural Characterization

While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise, atomic-level picture of the peptide's structure in the solid state. mdpi.commdpi.com This technique is crucial for understanding the intrinsic conformational preferences of a peptide and how it packs in a crystalline environment.

Single Crystal X-ray Diffraction of this compound Containing Peptides

Single crystal X-ray diffraction has been successfully employed to determine the solid-state structures of various peptides containing this compound and its derivatives. nih.govcnr.it For instance, the crystal structure of the cyclic hexapeptide cyclo-(Pro-Phe-beta-Ala-Phe-Phe-beta-Ala) was determined from a crystal grown from a methanol/ethyl acetate (B1210297) solution. nih.gov The analysis revealed that the molecule adopts a conformation with a cis β-Ala⁶-Pro¹ peptide bond, with the α-amino acid residues located at the corners of turn structures. nih.gov

In another example, the cyclic hexapeptide cyclo-(L-Pro-L-Phe-β-Ala)₂ was crystallized from a methanol-dichloromethane solution. cnr.it Its solid-state structure revealed that the two identical halves of the molecule adopt different conformations, with one β-Ala-L-Pro peptide bond being trans and the other cis. cnr.it This highlights the conformational flexibility imparted by the β-alanine residue.

The solid-state structure of a synthetic peptide, t-butoxycarbonyl—β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-methyl ester, was characterized by single crystal X-ray diffraction, revealing a β-hairpin conformation. pnas.org This structure is stabilized by two intramolecular cross-strand hydrogen bonds. pnas.org

Analysis of Crystal Packing and Intermolecular Interactions

The way peptide molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. mdpi.commdpi.com These interactions can significantly influence the conformation observed in the solid state. mdpi.com

In the crystal structure of cyclo-(L-Pro-L-Phe-β-Ala-β-Ala), a complex network of 18 hydrogen bonds involving all remaining CO and NH groups and water molecules is present. capes.gov.br This extensive hydrogen bonding network plays a crucial role in stabilizing the crystal lattice.

The analysis of crystal packing in β-hairpin peptides has shown that adjacent molecules can arrange in an approximately orthogonal fashion. core.ac.uk In some cases, crystal packing is facilitated by solvent bridges in the absence of extensive direct intermolecular hydrogen bonding between peptide molecules. core.ac.uk The packing of hydrophobic amino acids like phenylalanine often involves van der Waals interactions between the side chains, which connect hydrophobic edges of molecular layers. nih.gov

Furthermore, intermolecular hydrogen bonds can lead to the formation of extended supramolecular structures. For example, in the case of the t-butoxycarbonyl—β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-methyl ester, intermolecular N-H···O=C hydrogen bonds connect the β-hairpins into an infinitely extended β-sheet. pnas.org The presence of β-residues in this structure results in a "polar" sheet where all the C=O groups point in the same direction. pnas.org

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy serves as a powerful tool for elucidating the conformational properties of peptides like this compound. By analyzing the vibrational modes of the peptide backbone and side chains, detailed information about local secondary structure and intermolecular interactions can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of the amide groups that form the peptide bonds. researchgate.netacs.orgnih.gov The analysis of specific amide bands in the FTIR spectrum provides valuable insights into the secondary structure of this compound. The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is especially informative. shimadzu.comleibniz-fli.de Its frequency is sensitive to the hydrogen-bonding environment and the geometry of the peptide backbone. shimadzu.comnih.govacs.org

The amide I, II, and III bands are key indicators of protein and polypeptide presence in a sample. researchgate.net The amide I band, located between 1600 and 1700 cm⁻¹, is crucial for analyzing the secondary structure. shimadzu.comresearchgate.net The amide II band (1470–1570 cm⁻¹) and amide III band (1250–1350 cm⁻¹) are related to N-H bending and C-N stretching vibrations. researchgate.net The positions of these bands can indicate the presence of different secondary structures such as α-helices, β-sheets, β-turns, and random coils. shimadzu.com For instance, in studies of various dipeptides, the amide I band frequency has been shown to correlate with the dihedral angle φ, providing a measure of conformational preference. nih.govacs.org

Table 1: Characteristic FTIR Amide Band Regions and Associated Vibrations

Amide BandWavenumber Range (cm⁻¹)Primary Vibrational ModesStructural Significance
Amide I1600 - 1700C=O stretchingHighly sensitive to secondary structure (α-helix, β-sheet, β-turn, random coil)
Amide II1470 - 1570N-H bending and C-N stretchingSensitive to conformation and hydrogen bonding
Amide III1200 - 1350C-N stretching and N-H bendingProvides complementary information on secondary structure

This table summarizes the general regions for amide bands in peptides. Specific peak positions for this compound would require experimental data.

In the context of this compound, the analysis of the amide I band through techniques like curve fitting and second derivative analysis can quantify the relative populations of different conformers. shimadzu.com For example, a study on the tripeptide Ala-Phe-Ala utilized FTIR to suggest the presence of a γ-turn. acs.org Similarly, for this compound, distinct components within the amide I region could be assigned to specific conformations like β-turns or extended structures.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comnih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and solution-state conformation of peptides like this compound. researchgate.netacs.orgresearchgate.net

The VCD spectrum in the amide I region is particularly informative for peptide secondary structure. researchgate.net Different secondary structures, such as α-helices and β-sheets, exhibit characteristic VCD signatures. researchgate.net For instance, studies on cyclic peptides have demonstrated that VCD spectra can be unambiguously correlated with well-defined β-helical structures. aip.orgresearchgate.net Moreover, VCD can distinguish between helices of opposite chirality, as the spectra are nearly mirror images of each other. aip.orgresearchgate.net

For this compound, VCD analysis, in conjunction with quantum chemical calculations, can provide detailed insights into its preferred conformations in solution. rsc.org By comparing the experimental VCD spectrum with theoretical spectra calculated for different possible conformers (e.g., various types of β-turns, extended structures), the most populated conformations can be identified. acs.orgresearchgate.netcas.cz This approach has been successfully applied to study the conformational preferences of various peptides, including those containing β-amino acids. rsc.org The sensitivity of VCD to subtle conformational changes makes it invaluable for understanding the structural flexibility of this compound in different solvent environments. rsc.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.comportlandpress.com It measures the differential absorption of left and right circularly polarized light in the ultraviolet (UV) region. nih.gov The far-UV region (typically 185-250 nm) is dominated by the absorption of the peptide backbone amide bonds, and the resulting CD spectrum provides a characteristic signature of the protein's secondary structure content. pnas.orgphotophysics.com

Different secondary structural elements give rise to distinct CD spectra. americanpeptidesociety.org For example:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.orgunivr.it

β-sheets generally exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

β-turns and random coils have less defined and weaker CD signals. nih.gov

By deconvoluting the experimental CD spectrum of this compound using reference spectra for various secondary structures, it is possible to estimate the percentage of each structural type present. americanpeptidesociety.orgportlandpress.com This is particularly useful for monitoring conformational changes induced by factors such as pH, temperature, or the presence of ligands. americanpeptidesociety.org While CD spectroscopy provides a lower-resolution view of structure compared to techniques like NMR or X-ray crystallography, its sensitivity and the small amount of sample required make it an excellent tool for initial structural characterization and for studying conformational transitions. portlandpress.comphotophysics.com

Table 2: Typical Far-UV CD Spectral Features for Common Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)Sign of CD Signal
α-Helix~222Negative
~208Negative
~192Positive
β-Sheet~217Negative
~195Positive
Polyproline II (PPII)~228Positive
~205Negative
Random Coil~215Negative (weak)
~195Positive (weak)

This table presents characteristic CD signals. The actual spectrum of this compound would be a composite of the signals from its populated conformations.

Detailed Conformational Preferences of this compound Moieties

The incorporation of a β-alanine residue introduces additional conformational flexibility into the peptide backbone compared to peptides composed solely of α-amino acids. This allows this compound to adopt a wider range of structures, including specific turn and helical conformations.

β-turns are compact structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are prevalent in proteins and peptides and are crucial for their folding and biological activity. mdpi.comnih.gov The presence of the flexible β-alanine in this compound can facilitate the formation of various types of β-turns. In a study of a cyclic tetrapeptide containing β-alanyl-β-alanine, a type I β-turn was stabilized. capes.gov.br

The characterization of β-turn formations in this compound can be achieved through a combination of spectroscopic techniques and computational modeling. NMR spectroscopy, for instance, can provide distance and dihedral angle restraints that define the turn geometry. acs.org FTIR and CD spectroscopy can indicate the presence of turn structures. acs.orgnih.gov Computational studies, such as molecular mechanics and density functional theory (DFT) calculations, can be used to explore the potential energy surface and identify low-energy β-turn conformers. nih.govacs.org

The Polyproline II (PPII) helix is an extended, left-handed helical structure that is distinct from the more common α-helix. nih.govd-nb.info It is characterized by specific backbone dihedral angles (φ ≈ -75°, ψ ≈ +145°). nih.gov While initially identified in polyproline, the PPII conformation is now recognized as a significant structural motif in many other peptides and proteins, even in the absence of proline residues. biorxiv.org It is considered a major conformation for unfolded or flexible regions of proteins. biorxiv.org

Studies on dipeptides have shown that many, including alanine (B10760859) dipeptide, adopt a significant population of the PPII conformation in aqueous solution. nih.govacs.orgpnas.org Given the flexibility of the β-alanine residue, it is plausible that this compound could also populate PPII-like conformations.

Role of β-Alanine in Modulating Peptide Backbone Dihedral Angles

The three-dimensional structure of a peptide is fundamentally dictated by the rotational degrees of freedom along its backbone, defined by a series of torsion angles or dihedral angles. In conventional peptides composed of α-amino acids, the key dihedral angles are phi (φ), psi (ψ), and omega (ω). expasy.orglibretexts.org The ω angle, associated with the peptide bond (Cα-C-N-Cα), is generally restricted to a planar trans configuration (≈180°) due to partial double-bond character. expasy.org Consequently, the backbone's conformation is primarily determined by the φ (C-N-Cα-C) and ψ (N-Cα-C-N) angles of each residue. acs.org

The incorporation of a β-amino acid, such as β-alanine (β-Ala), into a peptide chain introduces an additional methylene (B1212753) group into the backbone, creating a more flexible structure compared to its α-amino acid counterparts. scirp.orgacs.orgwikipedia.org This added flexibility fundamentally alters the conformational possibilities by introducing new rotatable bonds and, therefore, additional dihedral angles that must be considered. The backbone of a β-amino acid residue is defined by the torsional variables θ (N-Cβ), μ (Cβ-Cα), and ω (CO-N), alongside the traditional φ and ψ angles, although nomenclature can vary. scirp.org

Detailed research findings from a model peptide, Boc-β-Ala-Aib-OCH₃, provide direct experimental evidence for this conformational duality. nih.gov In the crystalline state, this peptide was found to exist as two crystallographically independent molecules, each displaying a different conformation dictated by the β-Ala residue. nih.gov

Molecule A adopted a folded gauche conformation, where the μ torsion angle of the β-Ala residue was -71.0°. This induced a pseudo type III' β-turn-like structure in the peptide. nih.gov

The conformation of the adjacent α-aminoisobutyric acid (Aib) residue was directly influenced by the state of the β-Ala moiety, adopting different φ and ψ angles to accommodate the folded or extended structure. nih.gov This demonstrates that the conformational choice within the β-alanine unit is a primary modulator of the entire peptide backbone's local structure.

MoleculeConformation Typeβ-Ala μ angle (°)Aib φ angle (°)Aib ψ angle (°)Resulting Structure
A Folded-71.046.248.3Pseudo type III' β-turn-like
B Extended161.2-43.6-45.5Overall extended conformation

These findings establish that the energetic barrier between the gauche and trans conformations of β-alanine is low enough for both to be accessible within a short linear peptide. nih.gov The stabilization of one form over the other can be significantly influenced by factors such as the conformational constraints of neighboring residues and the local chemical environment. nih.govnih.gov Therefore, β-alanine's role is not merely to add a flexible spacer; it acts as a conformational switch, capable of directing the peptide backbone into either compact, turn-like structures or extended, sheet-like arrangements. This property holds significant promise for the rational design of peptidomimetics with well-defined and predictable three-dimensional shapes. nih.gov

Biochemical and Molecular Mechanisms Involving Phe Beta Ala Containing Peptides

Structure-Activity Relationship (SAR) Studies of PHE-beta-ALA Variants

The precise arrangement and type of amino acids within a peptide containing Phenylalanine (Phe) and beta-Alanine (B559535) (β-Ala) are critical determinants of its biological activity. Structure-activity relationship (SAR) studies, which involve systematically altering the peptide's structure, have provided valuable insights into how these modifications influence molecular function.

Positional scanning and amino acid substitutions have been instrumental in understanding the roles of specific residues. For instance, in studies of melanocortin tetrapeptides, substituting the Phe residue with Alanine (B10760859) (Ala) resulted in a significant 1500-fold decrease in potency at the mouse melanocortin 1 receptor (mMC1R). acs.org This highlights the crucial role of the Phe side chain in receptor interaction. Similarly, various other substitutions at the Phe position led to a comparable loss of potency, indicating a strict structural requirement at this site for maintaining high activity. acs.org However, the substitution with DBip (4,4'-Biphenylalanine) resulted in a tetrapeptide with equipotent activity to the lead compound, demonstrating that specific, strategic modifications can retain or even enhance biological function. acs.org

In the context of opioid receptor ligands, SAR studies on macrocyclic peptides have also revealed the importance of specific residues. An Alanine-scan of the cyclotetrapeptide CJ-15,208, c[Trp-Phe-D-Pro-Phe], emphasized the significance of Phe³ and Trp⁴, as their replacement with Ala led to a substantial loss in binding affinity for both kappa-opioid receptor (KOR) and mu-opioid receptor (MOR). mdpi.com This suggests that the aromatic side chains of Phe and Trp are key pharmacophoric elements.

Furthermore, the introduction of β-amino acids, such as β-Ala, into peptide backbones can significantly alter their conformational properties and, consequently, their biological activity. acs.org For example, replacing a standard α-amino acid with a β-amino acid can induce specific secondary structures, like helices or sheets, which can either be beneficial or detrimental to receptor binding. acs.org The stereochemistry of these β-amino acids is also a critical factor, as it influences the peptide's folding preference. researchgate.net

The following table summarizes the effects of amino acid substitutions in a melanocortin tetrapeptide scaffold:

Original Residue Substitution Effect on mMC1R Potency
PheAla1500-fold decrease
PhehomoPhe~1500-fold decrease
PheTyr~1500-fold decrease
PheTrp~1500-fold decrease
PheDBipEquipotent

These examples underscore the principle that even minor changes in the amino acid sequence or stereochemistry of a this compound containing peptide can have profound effects on its molecular activity.

The rational design of peptides incorporating Phenylalanine (Phe) and beta-Alanine (β-Ala) leverages an understanding of their structural and chemical properties to create molecules with specific biological functions. This approach is grounded in mechanistic insights gained from in vitro studies and aims to optimize characteristics like receptor affinity, selectivity, and stability. nih.gov

A key principle in the rational design of such peptides is the strategic incorporation of conformational constraints. Introducing β-amino acids like β-Ala can induce specific and predictable secondary structures, such as helices or sheets. acs.org This is because the additional methylene (B1212753) group in the backbone of β-amino acids alters the peptide's folding landscape. researchgate.net By controlling the peptide's conformation, it is possible to present the pharmacophoric groups, such as the aromatic ring of Phe, in an optimal orientation for receptor binding. acs.org

Another important design strategy involves modifying the peptide to enhance its resistance to enzymatic degradation. Peptides containing D-amino acids or β-amino acids are often less susceptible to proteolysis, which can lead to a longer duration of action. plos.orgmdpi.com For example, replacing a naturally occurring L-amino acid with its D-enantiomer can significantly increase the peptide's stability. plos.org

The design process also considers the interplay of hydrophobicity, charge, and the propensity to form specific secondary structures, all of which are critical for the aggregation process in some pathological conditions. nih.gov For instance, in the design of inhibitors for Aβ42 fibril formation, a peptide was engineered to include a hydrophobic recognition sequence and a β-strand breaking moiety to specifically interact with and disrupt the aggregation process. nih.gov

Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) analysis are powerful tools in the rational design process. mdpi.com These methods can predict how different modifications will affect the peptide's properties, allowing for a more targeted and efficient design strategy. By analyzing the relationships between a series of peptide analogs and their biological activities, researchers can identify key structural features that are essential for function. mdpi.com

The following table outlines some rational design principles for modulating the biological function of this compound containing peptides:

Design Principle Mechanism Desired Outcome
Conformational ConstraintInducing specific secondary structures (e.g., helices, sheets) through β-amino acid incorporation. acs.orgOptimized presentation of pharmacophoric groups for enhanced receptor binding and selectivity.
Enzymatic StabilityIncorporating D-amino acids or non-natural amino acids to resist proteolytic degradation. plos.orgmdpi.comIncreased bioavailability and duration of action.
Modulation of Physicochemical PropertiesAdjusting hydrophobicity, charge, and hydrogen bonding potential through amino acid substitution. nih.govImproved solubility, membrane permeability, and target interaction.
Structure-Based DesignUtilizing computational models and known receptor structures to design complementary ligands. plos.orgmdpi.comHigh-affinity and selective binders.

Through the application of these principles, it is possible to systematically engineer this compound-containing peptides with tailored biological activities for various therapeutic and research applications.

Molecular Interactions with Biological Receptors and Ligand Binding

The interaction of peptides containing Phenylalanine (Phe) and beta-Alanine (β-Ala) with biological receptors is a critical aspect of their function. In vitro receptor affinity and selectivity assays are essential tools for characterizing these interactions, providing quantitative data on how strongly a peptide binds to its target receptor and its preference for that receptor over others.

Displacement binding assays are commonly used to determine the affinity of a peptide for a specific receptor. acs.orgfrontiersin.org In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with cell membranes expressing the receptor. The peptide of interest is then added at increasing concentrations to compete with the radiolabeled ligand for binding. The concentration of the peptide that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

For example, in studies of opioid receptors, the affinities of various peptides for the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) are determined using specific radioligands like [3H]DAMGO, [3H]DPDPE, and [3H]U69,593, respectively. acs.orgfrontiersin.org These assays have been used to characterize novel dermorphin (B549996) analogues like H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA), which has shown high affinity for mu-opioid receptors. nih.gov

Similarly, the binding of this compound-containing peptides to bombesin (B8815690) receptors has been extensively studied. The synthetic bombesin analogue, [D-Phe6,β-Ala11,Phe13,Nle14]bombesin6-14, has demonstrated high affinity for all three bombesin receptor subtypes (BB1, BB2, and BB3). guidetopharmacology.orgsnmjournals.org However, the lack of selectivity of this analogue has driven efforts to develop more selective ligands. guidetopharmacology.org Shortened analogues of this peptide have been developed that show selectivity for the BB3 receptor. guidetopharmacology.org

The following table presents data from a displacement binding assay for a novel KOR agonist, LOR17 (c[Phe-Gly-β-Ala-D-Trp]), in different cell models expressing the kappa-opioid receptor.

Cell Model Radioligand Kd (nM)
HEK-293/hKOPr[3H]-U69,5931.3 ± 0.3
U87-MG[3H]-U69,5932.2 ± 0.6
Normal Human Astrocytes[3H]-U69,5932.0 ± 0.4

Data adapted from a study on the functional selectivity of LOR17. frontiersin.org

These in vitro assays are crucial for the initial characterization of novel peptides and for guiding the design of more potent and selective ligands.

Peptides containing Phenylalanine (Phe) and beta-Alanine (β-Ala) can interact with receptors in various ways, acting as agonists, antagonists, or allosteric modulators. In vitro functional assays are employed to elucidate these mechanisms.

Agonism is characterized by the ability of a ligand to bind to a receptor and trigger a cellular response. This is often measured through second messenger assays, such as monitoring changes in cyclic AMP (cAMP) levels or calcium mobilization. frontiersin.orgsnmjournals.org For instance, the KOR-selective agonist U50,488 produces a concentration-dependent reduction of forskolin-induced cAMP production in cells expressing the KOR. acs.org A peptide that mimics this effect is considered a KOR agonist.

Antagonism occurs when a ligand binds to a receptor but does not elicit a response, instead blocking the action of an agonist. This can be observed in functional assays where the antagonist shifts the dose-response curve of an agonist to the right. nih.gov For example, the antinociceptive effect of the mu-opioid receptor agonist TAPA can be antagonized by the selective mu-opioid receptor antagonist naloxonazine. nih.gov

Allosteric modulation involves a ligand binding to a site on the receptor that is distinct from the primary (orthosteric) binding site. frontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. mdpi.com A NAM, for example, will decrease the affinity or efficacy of the orthosteric agonist. frontiersin.org A key finding was the identification of the cyclopeptide c[D-Trp-Phe-β-Ala-β-Ala] as the first KOR-specific negative allosteric modulator. acs.orgnih.gov In vitro, this peptide did not alter adenylyl cyclase activity on its own but, when co-administered with the KOR agonist U50,488, it significantly and concentration-dependently shifted the agonist's concentration-response curve to the right and upward, indicating negative allosteric modulation. acs.org

The following table summarizes the in vitro functional profiles of different types of receptor ligands:

Ligand Type In Vitro Effect Example
AgonistActivates receptor, produces a cellular response (e.g., decreased cAMP). acs.orgU50,488 at the KOR
AntagonistBinds to receptor, blocks agonist activity. nih.govNaloxonazine at the mu-opioid receptor
Negative Allosteric Modulator (NAM)Binds to an allosteric site, reduces agonist affinity/efficacy. acs.orgc[D-Trp-Phe-β-Ala-β-Ala] at the KOR

These in vitro studies are fundamental to understanding the complex ways in which this compound-containing peptides can modulate receptor function, providing a basis for their potential therapeutic applications.

The biophysical characterization of ligand-receptor complexes provides detailed insights into the molecular interactions and structural changes that occur upon binding. A variety of techniques are employed to study these interactions in vitro.

X-ray crystallography can provide high-resolution three-dimensional structures of ligand-receptor complexes, revealing the precise binding mode of the ligand and the conformational changes in the receptor. plos.org For example, the crystal structures of thrombin in complex with peptide inhibitors have elucidated the molecular details of their inhibitory action, showing how the peptides bind to the active site and disrupt the catalytic machinery of the enzyme. plos.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying ligand-receptor interactions in solution. nih.gov NMR can be used to determine the structure of the bound ligand, identify the amino acids in the receptor that are involved in binding, and characterize the conformational changes that occur upon complex formation. researchgate.net For instance, NMR has been used to visualize the local conformational changes in the extracellular domain of the calcium-sensing receptor upon binding of Ca2+ and L-Phe. nih.gov

Fluorescence spectroscopy can be used to monitor ligand binding and conformational changes in real-time. nih.gov Changes in the fluorescence properties of intrinsic fluorophores (like tryptophan) or extrinsic fluorescent probes can provide information about the binding affinity and kinetics of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon ligand binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that can be used to measure the kinetics of ligand-receptor interactions in real-time, providing association (kon) and dissociation (koff) rate constants. researchgate.net

These biophysical techniques, often used in combination, provide a comprehensive understanding of the molecular basis of ligand-receptor recognition and are invaluable for the rational design of new and improved therapeutic agents. researchgate.net

Enzymatic Stability and Degradation of this compound-Containing Peptides

The incorporation of β-amino acids, such as β-alanine (β-Ala), into peptide sequences is a well-established strategy to enhance their resistance to enzymatic degradation. acs.orgresearchgate.netnih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics, as it can prolong their half-life in biological systems. nih.gov Peptides containing β-amino acids often exhibit remarkable stability against a wide array of proteases. nih.gov

Identification of Specific Peptidases and Degradation Products

While peptides containing β-amino acids are generally resistant to degradation, some specific enzymes have been identified that can cleave them, albeit often inefficiently. For example, pronase has been observed to cleave an α-β peptide bond. acs.org

In the context of peptides containing proline residues, dipeptidyl-peptidase IV (DP IV) is known to cleave dipeptides from the N-terminus. nih.gov However, analogs where the proline is replaced by D-alanine show complete resistance to this enzymatic action. nih.gov

The degradation of polyglutamine (polyQ) sequences, which can be released by proteasomes, has been attributed to puromycin-sensitive aminopeptidase (B13392206) (PSA). embopress.org This enzyme is capable of digesting these peptides, although the process is noted to be relatively inefficient compared to the degradation of typical non-repeating peptides. embopress.org

In some cases, the degradation of peptides containing modified amino acids can be influenced by the surrounding sequence and the specific type of peptidase. For example, in studies of β-casomorphins, degradation was observed in plasma, potentially due to an enzyme similar to DP IV. nih.gov

Self-Assembly Properties and Formation of Supramolecular Structures

The incorporation of Phenylalanine (Phe) and β-Alanine (β-Ala) into peptides can significantly influence their self-assembly properties, leading to the formation of diverse and complex supramolecular structures. These structures are driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

Design of this compound based Short Peptide Amphiphiles

Short peptide amphiphiles are designed with a hydrophobic tail and a hydrophilic peptide headgroup. nih.govacs.org The self-assembly of these molecules is a balance between the hydrophobic collapse of the tails and the interactions between the peptide segments. nih.gov

The design of this compound based peptide amphiphiles often involves coupling a hydrophobic moiety, such as a long alkyl chain, to a short peptide sequence containing Phe and β-Ala. nih.gov The Phe residues contribute to self-assembly through π-π stacking and hydrophobic interactions, while the β-Ala can influence the peptide backbone conformation and stability. researchgate.netnih.gov The inclusion of charged residues can also be used to control solubility and self-assembly through electrostatic interactions. nih.gov

For example, a series of dipeptides where the C-terminus was coupled with a dodecyl amine and the N-terminus was protected with groups of varying chain lengths, including β-alanine, were shown to self-assemble into nanofibrillar networks. nih.gov

Investigation of Nanostructure Formation and Morphologies

Peptides containing Phe are well-known for their ability to self-assemble into a variety of nanostructures, including nanotubes, nanofibers, nanoribbons, and vesicles. researchgate.netacs.orgnih.gov The specific morphology is highly dependent on the peptide sequence, concentration, and environmental conditions. csic.es

The introduction of β-Ala can modulate these self-assembly processes. For instance, β-alanine homotetramers have been shown to form nanovesicles in aqueous media. unimi.it The driving force for this is a conformational switch in the peptide's helical structure during self-assembly. unimi.it

The combination of Phe and β-Ala can lead to the formation of hydrogels composed of nanofibrillar networks. nih.gov The morphology of these nanostructures can be investigated using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). csic.esunimi.it These analyses have revealed structures ranging from spherical particles and vesicles to elongated fibers and ribbons. acs.orgunimi.it

Interplay between Peptide Structure and Environmental Factors on Self-Assembly

The self-assembly of this compound containing peptides is a complex process governed by the interplay between the peptide's primary structure and various environmental factors. researchgate.netcsic.es These factors include pH, temperature, solvent composition, and ionic strength. researchgate.netnih.govnih.gov

pH: Changes in pH can alter the charge state of ionizable side chains and the terminal groups of the peptide, thereby influencing electrostatic interactions and, consequently, the self-assembly process. nih.gov For example, at a specific pH, the protonation or deprotonation of residues can trigger morphological transitions, such as from micelles to nanofibers. nih.gov

Temperature: Temperature can affect the strength of hydrophobic interactions and hydrogen bonds, leading to changes in the assembled structures. csic.es In some cases, heating can cause a transition from one morphology to another, which may or may not be reversible upon cooling. jnsam.com

Solvent: The polarity and composition of the solvent play a crucial role in the self-assembly process. csic.es Different solvent-cosolvent ratios can lead to dramatically different morphologies, such as stacked braids, microtubes, or spherulitic craters. csic.es

Concentration: The concentration of the peptide is also a critical factor, with hydrogelation often occurring at higher concentrations due to increased intermolecular interactions and entanglement of the fibrillar networks. nih.gov

Metabolic Pathway Research of Beta Alanine As a Precursor Component of Phe Beta Ala

Biosynthesis Pathways of β-Alanine in Microorganisms and Eukaryotes

The natural synthesis of β-alanine is observed across different domains of life, albeit through distinct biochemical routes. biorxiv.org In microorganisms, the primary pathway involves the decarboxylation of L-aspartate. utexas.edubiorxiv.org Eukaryotes, including plants and yeast, have evolved alternative pathways originating from polyamines, propionate (B1217596), and uracil (B121893). frontiersin.orgnih.govoatext.com

L-Aspartate Decarboxylase Pathway

In prokaryotes, the principal route for β-alanine synthesis is the direct decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD. utexas.eduebi.ac.uk This pyruvoyl-dependent enzyme is a key player in the pantothenate (vitamin B5) biosynthesis pathway, where β-alanine is an essential intermediate. ebi.ac.ukresearchgate.net The gene encoding this enzyme, panD, is found in numerous bacteria, including Escherichia coli and Bacillus subtilis. utexas.edufrontiersin.org

The ADC enzyme itself is synthesized as a proenzyme that undergoes self-processing to form two chains, an alpha and a beta chain, and the active pyruvoyl group. ebi.ac.uk The active site is formed at the interface of two subunits, highlighting a complex quaternary structure necessary for its catalytic function. ebi.ac.uk

Polyamine Pathway and Related Enzymes (e.g., diaminobutyrate aminotransferase, decarboxylase)

An alternative pathway for β-alanine biosynthesis, particularly in organisms lacking a functional L-aspartate decarboxylase, involves the metabolism of polyamines. nih.gov In some bacteria, such as Acinetobacter baylyi, a novel pathway has been identified where promiscuous enzymes contribute to β-alanine synthesis. nih.govnih.gov This pathway utilizes 2,4-diaminobutyrate (DAB) as a key intermediate. nih.gov

The enzymes involved include 2,4-diaminobutyrate aminotransferase (Dat) and 2,4-diaminobutyrate decarboxylase (Ddc) . nih.govnih.gov Through their action, DAB is converted to intermediates like 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446), which are subsequently oxidized to form β-alanine. nih.gov Research has shown that this pathway is not exclusive to A. baylyi and is likely widespread among prokaryotes. nih.gov In plants and yeast, polyamines like spermine (B22157) and spermidine (B129725) can also be catabolized to produce β-alanine. nih.gov For instance, in yeast, the polyamine oxidase FMS1 converts spermine to 3-aminopropanal, which is then oxidized to β-alanine by aldehyde dehydrogenases. nih.gov

Recent studies in Rhizobium leguminosarum have also implicated a diaminobutyrate aminotransferase in a pathway for β-alanine synthesis, especially in mutants lacking the conventional aspartate decarboxylase. frontiersin.org

Propionate Pathway for β-Alanine Production

In plants, a distinct pathway for β-alanine synthesis originates from propionate. frontiersin.orgnih.gov This multi-step pathway involves the activation of propionate to propionyl-CoA, followed by a series of oxidation, hydration, and hydrolysis reactions to yield malonate semialdehyde. frontiersin.orgnih.gov The final step is a transamination reaction, catalyzed by an enzyme like β-alanine-pyruvate transaminase, which converts malonate semialdehyde to β-alanine. frontiersin.orgresearchgate.net This pathway establishes a metabolic link between the metabolism of L-alanine and β-alanine in plants. frontiersin.org

Another pathway for β-alanine production is the reductive degradation of uracil, which has been observed in both bacteria and eukaryotes like yeast and plants. nih.govoatext.com This three-step process involves the conversion of uracil to dihydrouracil, followed by ring opening to N-carbamoyl-β-alanine, and finally hydrolysis by β-alanine synthase to yield β-alanine, ammonia, and carbon dioxide. nih.govoatext.com In mammals, this is the primary route for β-alanine production. oatext.com

Enzymatic Conversion and Whole-Cell Synthesis of β-Alanine

The limited natural production of β-alanine in wild-type microorganisms has spurred the development of biotechnological approaches to enhance its synthesis. frontiersin.org These methods primarily fall into two categories: enzymatic conversion using purified enzymes and whole-cell synthesis utilizing engineered microorganisms. frontiersin.org

Activity and Specificity of β-Alanine-Synthesizing Enzymes

The efficiency of β-alanine production is heavily reliant on the catalytic properties of the enzymes involved, particularly L-aspartate-α-decarboxylase (ADC). ADCs are classified into two main types based on their cofactor requirements: the pyruvoyl-dependent ADCs found in bacteria and the pyridoxal-5'-phosphate (PLP)-dependent ADCs present in insects and plants. utexas.edumdpi.com

Extensive research has focused on characterizing and improving the activity and specificity of these enzymes. For instance, the ADC from Bacillus subtilis (BsADC) and a novel ADC from Corynebacterium jeikeium (CjADC) have been shown to possess high specific activity. researchgate.net The E. coli ADC has an optimal pH range of 6.8 to 7.5 and an optimal temperature of 55°C. nih.gov Its activity is inhibited by various carbonyl-reactive reagents. nih.govuniprot.org

Protein engineering efforts, including error-prone PCR and site-directed mutagenesis, have been successfully employed to enhance the catalytic efficiency and substrate tolerance of ADCs. frontiersin.orgmdpi.comrsc.org For example, a mutant of the PLP-dependent ADC from Tribolium castaneum (TcPanD-R98H/K305S) exhibited a 2.45-fold higher activity than the wild-type enzyme. mdpi.com Similarly, introducing an arginine residue on the surface of an L-aspartate β-decarboxylase significantly increased its specific activity and stability over a broad pH range. rsc.org

Bioengineering of Microorganisms for Enhanced β-Alanine Production

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has emerged as a powerful strategy for overproducing β-alanine. frontiersin.orgmdpi.com These efforts involve manipulating the metabolic pathways to channel more carbon flux towards β-alanine synthesis while minimizing the formation of byproducts. nih.govnih.gov

Key strategies include:

Overexpression of key enzymes: Heterologous expression of highly active ADC genes, such as those from B. subtilis or T. castaneum, in production hosts like E. coli has led to significant increases in β-alanine titers. frontiersin.orgoup.com Co-expressing different subtypes of ADCs has also proven effective. oup.com

Pathway optimization: This involves blocking competing pathways that drain precursors away from β-alanine synthesis. For example, knocking out genes involved in L-lysine production or lactate (B86563) formation in C. glutamicum has been shown to increase β-alanine yield. frontiersin.orgnih.gov

Modular metabolic engineering: This approach involves systematically optimizing different modules of the metabolic network, such as the glycolysis module, the TCA cycle module, and the β-alanine biosynthesis module, to achieve a balanced metabolic flux. nih.gov

Fed-batch fermentation: Utilizing optimized fed-batch fermentation strategies has enabled the production of high titers of β-alanine, with concentrations reaching up to 271 g/L in whole-cell biocatalyst systems. mdpi.commdpi.com

These bioengineering approaches have successfully transformed microorganisms into efficient cell factories for the sustainable and high-yield production of β-alanine. nih.gov

Catalytic Efficiency and Thermal Stability of Engineered Enzymes

The enzymatic synthesis of β-alanine is a significant area of research due to its advantages over chemical methods, including mild reaction conditions, high product specificity, and environmental friendliness. However, challenges such as low enzyme activity, thermal instability, and substrate inhibition have prompted researchers to focus on enzyme engineering. Strategies like site-directed mutagenesis, codon optimization, and heterologous expression are employed to enhance the catalytic stability and efficiency of enzymes used in β-alanine production.

Key enzymes in the biosynthesis of β-alanine, such as L-aspartate-α-decarboxylase (ADC), have been the target of protein engineering to improve their properties. For instance, eukaryotic ADCs, which naturally exhibit higher specific activity than those from prokaryotes like C. glutamicum, often suffer from poor thermal stability. To overcome this, researchers have created mutants with enhanced characteristics. A notable example is the K221R mutant of an ADC from the insect Tribolium castaneum, which, when expressed in E. coli, showed improved enzyme activity and stability. Further modification of this insect-derived ADC led to the K49R mutant, which demonstrated a 1.8-fold increase in catalytic efficiency and a 1.7-fold improvement in thermal stability compared to the wild type.

Table 1: Properties of Engineered Enzymes in β-Alanine Synthesis

Enzyme (Source)Engineering StrategyKey Improvement(s)Resulting β-Alanine Yield/ConcentrationReference
L-aspartate-α-decarboxylase (ADC) (Tribolium castaneum)K221R mutationImproved activity and stability134.72 g/L
L-aspartate-α-decarboxylase (ADC) (Tribolium castaneum)K49R mutation1.8x catalytic efficiency, 1.7x thermal stability71.27 g/L
L-aspartate-α-decarboxylase (ADC) (Bacillus subtilis)E56S mutationImproved catalytic stability215.3 g/L
Aspartase (Bacillus sp. YM55-1)Redesign of α-carboxylate binding pocketIntroduced novel activity for β-alanine synthesis from acrylic acidNot specified
(R)-transaminase (Capronia epimyces)F113T mutationHigher catalytic efficiency and thermostability for D-alanine synthesis8.5 g/L (D-alanine)

β-Alanine Catabolism and Degradation Pathways

The breakdown of β-alanine is a crucial metabolic process that channels this non-proteinogenic amino acid into central carbon metabolism. In several organisms, β-alanine is converted to malonic semialdehyde by an ω-aminotransferase. This intermediate is then oxidized to acetyl-CoA by an NAD+-dependent malonic semialdehyde dehydrogenase, allowing it to enter the citric acid cycle for energy production. This pathway has been characterized in bacteria such as Pseudomonas sp. strain AAC and Bacillus megaterium.

Identification of Promiscuous ω-Transaminases in β-Alanine Catabolism

A key feature of β-alanine catabolism is the involvement of highly promiscuous ω-transaminases (ω-TAs). These enzymes are capable of acting on a wide range of substrates beyond their primary physiological one. For instance, in the 12-aminododecanate-degrading Pseudomonas sp. strain AAC, a promiscuous ω-transaminase (KES23458) was identified that converts β-alanine to malonic semialdehyde. This same enzyme can also metabolize 12-aminododecanoic acid, a component of nylon-12, highlighting its industrial relevance. The crystal structure of this enzyme revealed a large active site pocket, which likely contributes to its broad substrate specificity. Such promiscuity suggests these enzymes may serve multiple functions within the organism. In E. coli, the aspartate transaminase AspC has been identified as a major connector in the amino acid network, demonstrating promiscuity by facilitating the production of glutamate (B1630785) from various amino acids.

Metabolic Fate of β-Alanine Beyond Carnosine Synthesis (mechanistic)

While β-alanine is widely recognized as the rate-limiting precursor for the synthesis of carnosine, an important intracellular buffer, a significant portion of ingested β-alanine has an unknown metabolic fate. Mechanistically, β-alanine degradation provides a direct link to energy metabolism. The primary catabolic route involves the transamination of β-alanine to malonic semialdehyde. This reaction is often catalyzed by a β-alanine:pyruvate (B1213749) aminotransferase, which transfers the amino group from β-alanine to pyruvate, generating alanine (B10760859) and malonic semialdehyde. Subsequently, malonic semialdehyde is oxidized by malonic semialdehyde dehydrogenase to form acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production. In some organisms, β-alanine can also be synthesized from the degradation of uracil, which produces β-alanine, CO2, and NH3. This pathway connects pyrimidine (B1678525) catabolism directly to the β-alanine pool.

Regulation of β-Alanine Metabolic Enzymes

The regulation of enzymes involved in β-alanine metabolism is essential for maintaining cellular homeostasis. In E. coli, the expression of key enzymes for β-alanine synthesis, such as aspartate aminotransferase (AspC) and L-aspartate-α-decarboxylase (PanD), can be controlled to enhance production. Assembling these enzymes using elements of the cellulosome system (cohesin and dockerin) can improve catalytic efficiency by shortening the transfer time of intermediates between enzymes. In plants, the expression of genes related to β-alanine metabolism is influenced by environmental conditions. For example, in Arabidopsis, the gene AGT2 is a key regulator of β-alanine levels under both normal and stress conditions. Its expression is negatively correlated with enzymes involved in the synthesis of proteinogenic amino acids, suggesting a regulatory trade-off between primary and specialized metabolism. Furthermore, studies in C2C12 myotubes suggest that β-alanine itself can regulate the expression of proteins involved in energy metabolism. Treatment with β-alanine led to increased expression of peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor a (TFAM), which are key regulators of mitochondrial biogenesis and oxidative metabolism.

Interconnections of β-Alanine Metabolism with Broader Biochemical Networks

β-alanine metabolism is intricately linked with several core biochemical networks, acting as a metabolic hub.

Energy Metabolism: The catabolism of β-alanine directly feeds into the TCA cycle via the production of acetyl-CoA, linking it to cellular respiration and energy production. In muscle cells, β-alanine has been shown to increase oxygen consumption and the expression of proteins associated with oxidative metabolism, suggesting a role in enhancing cellular energetics.

Amino Acid Metabolism: β-alanine metabolism is connected to the metabolism of other amino acids through transamination reactions. For example, the conversion of β-alanine to malonic semialdehyde often uses pyruvate as an amine acceptor, producing alanine. In E. coli, the amination network is highly flexible, with transaminases like AspC connecting the metabolism of aspartate, and by extension β-alanine, to that of glutamate and other amino acids.

Pyrimidine and Propionate Metabolism: In plants and some bacteria, β-alanine can be synthesized from the degradation of uracil, linking it to nucleotide metabolism. It can also be produced from propionate metabolism, connecting it to the breakdown of branched-chain amino acids and fatty acids.

Secondary Metabolite Synthesis: As a precursor to pantothenate (Vitamin B5), β-alanine is essential for the synthesis of Coenzyme A (CoA). CoA is a critical cofactor in a vast number of metabolic reactions, including the TCA cycle, fatty acid synthesis and oxidation, and the synthesis of numerous secondary metabolites like lignin (B12514952) in plants.

Advanced Analytical Methodologies for Phe Beta Ala Research Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the separation, quantification, and purification of peptides. thermofisher.com Their high resolution and sensitivity make them ideal for the stringent purity profiling required for synthetic peptides like PHE-beta-ALA.

The development of a robust HPLC or UPLC method for purity profiling of this compound is a systematic process aimed at achieving optimal separation of the main peptide from any process-related or degradation impurities. almacgroup.comresearchgate.net The primary goal is to create a stability-indicating method that can resolve all potential impurities from the main peak. nih.gov

Key parameters in method development include the selection of the stationary phase, mobile phase composition, gradient elution, and detection wavelength. Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for peptides, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. thermofisher.com

A typical starting point for method development for this compound would involve a C18 column and a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic component (e.g., acetonitrile). A gradient elution, where the concentration of the organic solvent is increased over time, is employed to elute the peptide and its impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling of this compound

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% to 35% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 220 nm
Injection Volume 5 µL

This is an interactive table. You can sort and filter the data by clicking on the column headers.

The optimization of these parameters is crucial. For instance, modifying the gradient slope can improve the resolution between closely eluting impurities. The choice of the acid modifier can also impact selectivity. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. almacgroup.com

Given that both phenylalanine and beta-alanine (B559535) can exist as enantiomers, assessing the enantiomeric purity of this compound is critical, as the biological activity of peptides is often stereospecific. nih.govdntb.gov.ua Chiral chromatography is the most direct method for separating enantiomers. jackwestin.commdpi.com

Two main approaches are used for the chiral separation of peptides or their constituent amino acids:

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of this compound. Polysaccharide-based CSPs are widely used for this purpose. The separation is achieved due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Indirect Chiral HPLC: This method involves derivatizing the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.

An alternative and often more practical approach for peptides is to hydrolyze the peptide into its constituent amino acids and then analyze the enantiomeric purity of the individual amino acids using chiral gas chromatography (GC) or HPLC. cat-online.com

Table 2: Comparison of Chiral Separation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Direct Chiral HPLC Utilizes a chiral stationary phase to directly separate enantiomers.Direct analysis, no derivatization required.CSPs can be expensive and have specific mobile phase requirements.
Indirect Chiral HPLC Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.Can use standard HPLC columns, may offer better resolution.Requires a derivatization step, which can add complexity and potential for side reactions.
Hydrolysis followed by Chiral GC/HPLC Peptide is broken down into its amino acids, which are then analyzed for enantiomeric purity.Well-established methods for amino acid analysis.The hydrolysis step can potentially induce racemization, leading to inaccurate results. cat-online.com

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of molecules. nih.gov When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes an indispensable tool for peptide analysis. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like peptides. nih.govyoutube.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound, ESI-MS would be used to confirm its molecular weight. The technique typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), and from the mass-to-charge (m/z) ratios of these ions, the molecular weight of the peptide can be accurately determined. nih.govucsf.edu

Table 3: Expected ESI-MS Data for this compound

IonCalculated m/z
[M+H]⁺ 237.1234
[M+Na]⁺ 259.1053
[2M+H]⁺ 473.2396

This is an interactive table. You can sort and filter the data by clicking on the column headers. The calculated m/z values are based on the monoisotopic mass of this compound (C12H16N2O3).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govlongdom.org This level of accuracy allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its elemental formula (C12H16N2O3), providing a high degree of confidence in its identity.

The high resolving power of HRMS is also crucial for differentiating between molecules with very similar masses, which might not be possible with standard resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules. nih.gov In an LC-MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. nih.govresearchgate.net

For this compound, the fragmentation pattern obtained from LC-MS/MS would provide information about its amino acid sequence. The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of b- and y-ions. matrixscience.com The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for the sequence to be determined.

The fragmentation of peptides containing beta-alanine can yield characteristic fragment ions that can help to distinguish them from their alpha-amino acid-containing isomers. nih.govresearchgate.net For example, peptides with an N-terminal beta-alanine residue may show a characteristic loss of an imine. nih.gov

Table 4: Predicted Major Fragment Ions for [M+H]⁺ of this compound in MS/MS

Ion TypeFragmentCalculated m/z
b-ion b1 (Phe)148.0757
y-ion y1 (beta-Ala)90.0550

This is an interactive table. You can sort and filter the data by clicking on the column headers. The fragmentation of peptides is a complex process, and other fragment ions may also be observed.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) in Metabolomics

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a powerful analytical platform for both targeted and untargeted metabolomics, enabling the comprehensive profiling of small molecules like this compound in complex biological samples. creative-proteomics.comgcms.cz This technique combines the high-resolution separation capabilities of gas chromatography with the high-speed and accurate mass detection of time-of-flight mass spectrometry. creative-proteomics.comchromatographyonline.com

In a typical workflow for analyzing dipeptides such as this compound, samples undergo a chemical derivatization process prior to GC-MS analysis. oup.com This is necessary to increase the volatility and thermal stability of the peptide, making it suitable for gas chromatography. A common two-stage derivatization involves oximation followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), which targets the amine and carboxyl functional groups. dbkgroup.orgnih.gov

Once derivatized, the sample is injected into the GC system, where it travels through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The eluting compounds then enter the TOF-MS detector. chromatographyonline.com The TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. youtube.com Lighter ions travel faster and reach the detector first. This process provides high-resolution mass spectra, which are crucial for accurate metabolite identification. creative-proteomics.com

The high data acquisition rate of TOF-MS is particularly advantageous in metabolomics, allowing for the deconvolution of complex chromatograms and the identification of co-eluting compounds. mdpi.com The resulting data, a combination of retention time and mass spectrum, is compared against spectral libraries for metabolite identification. oup.com GC-TOF-MS offers excellent sensitivity and robustness, making it a standard technique for studying metabolites in various biological samples. nih.gov

Table 1: Representative GC-TOF-MS Parameters for Dipeptide Analysis


ParameterTypical SettingPurpose
Injector Temperature280 °CEnsures rapid volatilization of the derivatized sample.
Column TypeDB-5ms (or equivalent)A common, low-polarity column suitable for a wide range of metabolites.
Oven ProgramInitial 70°C, ramp to 300°CSeparates compounds based on their boiling points.
Carrier GasHeliumInert gas to carry the sample through the column.
Ion Source Temp.250 °CMaintains ions in the gas phase for analysis.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method that creates reproducible fragmentation patterns for library matching.
Mass Range50-600 m/zCovers the expected mass range for derivatized dipeptides and their fragments.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for characterizing peptides, providing information on concentration, structure, and conformation. rsc.orgresearchgate.net

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of peptides containing aromatic amino acids. thermofisher.com For this compound, the phenylalanine residue contains a phenyl group, which is the primary chromophore responsible for its UV absorption. nih.gov The aromatic ring of phenylalanine exhibits characteristic absorption maxima in the UV region, typically around 258 nm. sielc.com

This absorption is due to π → π* electronic transitions within the benzene (B151609) ring. iosrjournals.org The intensity of the absorption is directly proportional to the concentration of the peptide in solution, a relationship described by the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration). By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of a pure this compound solution can be accurately determined. researchgate.net While the peptide bond itself absorbs light at shorter wavelengths (~190-220 nm), the region around 258-260 nm is more specific for phenylalanine-containing peptides and less prone to interference from other substances. thermofisher.comresearchgate.net

Table 2: Characteristic UV-Visible Absorption Data for Phenylalanine Chromophore


ChromophoreTypical λmax (nm)Electronic TransitionMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
Phenyl group (in Phenylalanine)~258 nmπ → π* (¹Lb band)~200
Peptide Bond~190-220 nmn → π* and π → π*Variable

Beyond basic concentration determination, a suite of advanced spectroscopic techniques is employed to gain deeper insights into the structure and conformation of peptides like this compound. polarispeptides.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the three-dimensional structure of peptides in solution. resolvemass.ca It provides detailed information about atomic connectivity and spatial proximity, allowing for the complete structural elucidation of this compound and characterization of its conformational dynamics. polarispeptides.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. resolvemass.ca It measures the differential absorption of left- and right-circularly polarized light. While a small dipeptide like this compound does not have a defined secondary structure like an α-helix or β-sheet, CD can be used to detect conformational changes upon binding to other molecules or changes in its environment. rsc.orgresolvemass.ca

Fluorescence Spectroscopy: The phenylalanine residue in this compound is weakly fluorescent. Fluorescence spectroscopy can be used to probe the local environment of the phenyl group. Changes in the emission spectrum can indicate interactions with other molecules or changes in solvent polarity, providing insights into binding events and conformational states. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR probes the vibrational transitions of molecules. thermofisher.com For peptides, the amide I and amide II bands are particularly informative, providing insights into the peptide backbone conformation and hydrogen bonding patterns. rsc.org

Method Validation and Quality Control in Peptide Analysis

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. formulationbio.com For the analysis of peptides like this compound, robust method validation and stringent quality control (QC) are essential to ensure that the data generated are accurate, reliable, and reproducible. tepnelpharmaservices.comijsra.net This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). formulationbio.com

The validation process for an analytical method, such as a High-Performance Liquid Chromatography (HPLC) assay for quantifying this compound, involves assessing several key parameters: ijsra.netchromatographyonline.com

Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components, such as impurities or matrix components.

Linearity and Range: Demonstrating a direct proportional relationship between the analytical signal and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations (spiked samples).

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment). chromatographyonline.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. formulationbio.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Quality control involves implementing standardized procedures to maintain the performance of the analytical method over time. biosynth.com This includes regular system suitability tests to ensure the chromatographic system is performing adequately, the use of reference standards, and the analysis of QC samples with known concentrations alongside experimental samples to monitor the method's accuracy and precision. tepnelpharmaservices.com

Table 3: Key Parameters for Analytical Method Validation


Validation ParameterDescriptionTypical Acceptance Criteria (for HPLC)
SpecificityAnalyte peak is well-resolved from other peaks.Peak purity index > 0.99
LinearityCorrelation between concentration and response.Correlation coefficient (r²) ≥ 0.995
AccuracyCloseness to the true value.Recovery of 98-102%
Precision (Repeatability)Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%
LOD & LOQMethod sensitivity.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)
RobustnessResistance to small method variations.RSD of results should remain within acceptable limits.

Computational and Theoretical Studies of Phe Beta Ala and Its Peptide Conjugates

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations offer a powerful lens through to examine the fundamental electronic and structural properties of molecules. For PHE-beta-ALA and its analogs, these methods have been instrumental in delineating their conformational preferences and spectroscopic characteristics.

Density Functional Theory (DFT) for Conformational Landscapes and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the conformational landscapes of peptides. nih.govyildiz.edu.truc.eduniscpr.res.in DFT calculations have been employed to investigate the stability of various secondary structures, such as β-strands, polyproline-II (pP-II) helices, α-helices, and γ-turns, in tripeptides. nih.gov The choice of functional, for instance, M062X versus B3LYP, can influence the calculated stability of intramolecular hydrogen bonds, particularly in structures like inverse γ-turns. researchgate.net

The vibrational frequencies of peptides, which are sensitive to their conformation, can be accurately predicted using DFT. These calculations are crucial for interpreting experimental vibrational spectra, such as those obtained from infrared (IR) spectroscopy. For instance, DFT has been used to analyze the amide I band in β-sheet models, revealing that vibrational coupling primarily occurs through hydrogen bonds. nih.gov The conductor-like screening model (COSMO) is often employed in these calculations to simulate the effects of a solvent, such as water, on the molecule's properties. yildiz.edu.tr

Table 1: DFT Functionals and Their Applications in Peptide Conformational Studies
DFT FunctionalApplicationKey FindingsReferences
B3LYPCalculation of vibrational frequencies in β-sheet models.Revealed that vibrational coupling is dominated by through-bond hydrogen bonding interactions. nih.gov
M062XAssessment of secondary structure stability in tripeptides.Improves the description of intramolecular hydrogen bonds, especially in γ-turn structures, compared to B3LYP. nih.govresearchgate.net
B3LYP with def2-TZVP basis setInvestigation of vibrational and electronic properties of zwitterionic D-phenylalanine.Provided detailed assignment of vibrational modes and analysis of HOMO-LUMO energy gap. yildiz.edu.tr

Ab Initio Calculations for Energy Minima and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining the energy minima and transition states of molecular systems. hi.iskoreascience.kr These methods are crucial for understanding reaction mechanisms and conformational changes. For example, ab initio molecular dynamics has been used to study reactions where a single transition state can lead to multiple products, providing insights into the shape of the potential energy surface. wayne.edu

In the context of peptides, ab initio calculations have been used to explore the conformational landscape of dipeptide analogues in the gas phase, identifying the most stable conformers and the energetic barriers between them. mpg.de These calculations have shown that for some dipeptides, extended backbone conformations can be more stable than folded ones in the absence of a solvent. mpg.de The level of theory, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), and the choice of basis set are critical for obtaining accurate results. wayne.eduacs.org

Table 2: Applications of Ab Initio Methods in Peptide Studies
Ab Initio MethodSystem StudiedKey FindingsReferences
HF/6-31G(d)Formaldehyde radical anion with methyl chlorideA single transition state can lead to both substitution and electron transfer products. wayne.edu
No-Core Shell Model with Continuum (NCSMC)β-decay of 11BeCalculated branching ratio for β-delayed proton emission. aps.orgosti.gov
DFT and post-Hartree-Fock calculationsN-acetyl-phenylalanyl-amide (NAPA)Identified three different conformers, with the most stable being an extended βL conformation. mpg.de
Ab initio QM/MMPeptide bond formation in the ribosomeSupports an eight-membered ring reaction mechanism. acs.org

Calculation of Spectroscopic Parameters (e.g., NMR coupling constants, VCD spectra)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and provide detailed structural information.

NMR Coupling Constants: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. uzh.ch Vicinal coupling constants (³J), which depend on the dihedral angle between coupled nuclei, are particularly informative. conflex.netlibretexts.org Theoretical calculations of ³J values, often using Karplus-type equations, can be performed for different conformers. conflex.net By comparing the thermodynamically averaged calculated coupling constants with experimental values, it is possible to infer the conformational state of the molecule in solution. conflex.netubc.ca

Vibrational Circular Dichroism (VCD) Spectra: VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. nih.gov The calculation of VCD spectra is computationally intensive, requiring the evaluation of both electric and magnetic dipole transition moments. aip.org DFT methods are commonly used for this purpose. nih.govaip.org By comparing calculated VCD spectra for different conformers with experimental spectra, researchers can identify the most populated conformations in solution. nih.govcas.czacs.org

Table 3: Computational Methods for Spectroscopic Parameter Prediction
Spectroscopic ParameterComputational MethodApplicationReferences
NMR Coupling Constants (³J)Karplus-Imai equationPredicting three-dimensional structures of organic compounds and biopolymers. conflex.net
VCD SpectraDensity Functional Theory (DFT)Determining the absolute configuration and solution conformation of chiral molecules. nih.govaip.orgnih.govacs.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide high accuracy for smaller systems, molecular mechanics and molecular dynamics simulations are essential for studying the conformational dynamics of larger peptides over longer timescales. arxiv.orgplos.org

Exploration of Conformational Space and Flexibility of this compound Peptides

Molecular dynamics (MD) simulations track the movement of atoms in a molecule over time, providing a detailed picture of its conformational flexibility. arxiv.org These simulations have been used to study the folding of peptides into specific structures, such as β-hairpins. biorxiv.org For example, MD simulations have shown that short, hydrophobic peptides can fold into β-hairpin conformations in an aqueous environment. biorxiv.org

The conformational flexibility of peptides can be quantified by analyzing the root mean square fluctuations (RMSF) of atomic positions during a simulation. oup.com MD simulations can also explore the conformational space of peptides by examining the distribution of dihedral angles (Φ, Ψ). biorxiv.org These studies have revealed that the conformational sampling can be influenced by the solvent environment. biorxiv.org For cyclic peptides containing this compound, restrained molecular dynamics simulations have been used in conjunction with NMR data to build refined molecular models. capes.gov.brnih.govnih.gov

Table 4: MD Simulations for Exploring Peptide Conformational Space
Peptide SystemKey Findings from MD SimulationsReferences
Short, hydrophobic peptidesFold into β-hairpin conformations in aqueous environments. biorxiv.org
Cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala)Exists as two slowly interconverting conformers in both CD3CN and DMSO solutions. capes.gov.br
Cyclo(Gly-Pro-D-Phe-Gly-Ala/Val)Showed conformational flexibility around the D-Phe3-Gly4 peptide bond, enabling the formation of a γ-turn. nih.gov
Cyclo-(L-Pro-L-Phe-beta-Ala)2Present in DMSO solution as a mixture of conformational families with cis and trans beta-Ala-Pro peptide bonds. nih.gov

Simulation of Solvent Effects on Peptide Conformation

The solvent plays a crucial role in determining the conformational preferences of peptides. researchgate.net MD simulations can explicitly model the solvent molecules, providing a detailed understanding of peptide-solvent interactions. nih.gov Studies on the alanine (B10760859) dipeptide have shown that its conformational profile changes significantly in different solvents, such as chloroform, methanol, dimethyl sulfoxide (B87167) (DMSO), and water. researchgate.netnih.gov

For instance, in some cases, a helical conformation might be favored in a nonpolar solvent like chloroform, while a mixture of β-hairpin and other structures is observed in polar aprotic solvents like DMSO. researchgate.net Water, being a highly polar and hydrogen-bonding solvent, can significantly influence peptide conformation, often favoring more extended or specific folded structures. biorxiv.orgnih.gov The inclusion of explicit water molecules in DFT calculations has also been shown to considerably change the conformational landscapes of trimers. nih.gov The effect of DMSO on peptide conformation has been a subject of interest, with some studies suggesting it does not have a strong denaturing effect on short, hydrophobic peptides. biorxiv.org

Protein-Ligand Dynamics for this compound Receptor Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic nature of protein-ligand interactions. These simulations provide insights into the conformational changes that occur in both the ligand and the receptor upon binding, which are crucial for understanding the molecular recognition process. nih.govacs.org For peptides containing β-alanine, such as this compound conjugates, MD simulations can reveal the propensity of the peptide to adopt specific secondary structures, like β-turns, in different solvent environments. capes.gov.brbiorxiv.org

A study on a cyclic pentapeptide containing β-alanine, cyclo-(Pro-Phe-Phe-beta-Ala-beta-Ala), utilized restrained molecular dynamic simulations to build refined molecular models. capes.gov.br The analysis showed that the peptide exists as two slowly interconverting conformers in both CD3CN and DMSO solutions, characterized by a cis-trans isomerism around the beta-Ala5-Pro1 peptide bond. capes.gov.br This highlights the flexibility of the peptide backbone and the influence of the solvent on its conformational landscape.

For instance, in the context of G protein-coupled receptors (GPCRs), which are common targets for peptide ligands, ligand binding is known to induce structural changes in the receptor. mdpi.com MD simulations can help elucidate these allosteric changes and how they propagate from the ligand-binding pocket to the intracellular G protein-coupling interface. The study of amyloid-β peptides, which contain phenylalanine and alanine residues, has shown that their aggregation is influenced by the environment, and MD simulations have been instrumental in understanding their structural transitions at interfaces. jst.go.jpresearchgate.net

Molecular Docking Studies

Prediction of Binding Modes and Affinities with Biological Receptors (e.g., opioid receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the interactions between a ligand, such as a this compound conjugate, and its biological target, like an opioid receptor. Docking simulations can predict the binding mode and estimate the binding affinity, providing valuable insights for drug design and discovery. nih.govacademicjournals.org

In the context of opioid receptors, docking studies have been employed to rationalize the binding affinities and selectivities of various peptide and non-peptide ligands. For example, studies on dermorphin (B549996) analogues, which are peptides that bind to the μ-opioid receptor, have used molecular docking to understand the structural basis for their high affinity and selectivity. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific residues in the receptor's binding pocket. academicjournals.org

For this compound and its derivatives, docking studies can predict how the phenylethylamine and β-alanine moieties orient themselves within the binding site of a receptor. The predicted binding poses can help explain structure-activity relationships (SAR) observed in experimental data. For instance, a study on 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors used molecular docking to understand the putative binding mode of the active compounds. nih.govmdpi.com The results indicated that these compounds fit nicely at the entrance of the active site, mediating hydrogen bonding with key residues. nih.govmdpi.com

Furthermore, docking studies have been performed on chimeric peptides targeting both opioid and NOP receptors. These studies help to understand the structural determinants responsible for the experimental activities of these hybrid molecules. semanticscholar.org

Table 1: Examples of Molecular Docking Studies on Related Compounds

Compound ClassTarget ReceptorKey Findings from Docking
Dermorphin Analoguesμ-opioid receptorRationalized unexpected binding affinities based on different binding modes. nih.gov
Beta-endorphin (B3029290)μ, δ, and κ opioid receptorsIdentified key residues of beta-endorphin involved in receptor interaction. academicjournals.org
3-Phenyl-β-alanine Oxadiazole HybridsCarbonic Anhydrase IIPredicted binding at the entrance of the active site, forming hydrogen bonds with Thr199, Thr200, and Gln92. nih.govmdpi.com
Chimeric PeptidesOpioid and NOP ReceptorsInvestigated structural determinants for experimental activities. semanticscholar.org

Ligand Design and Optimization based on Docking Results

The insights gained from molecular docking studies are instrumental in the rational design and optimization of new ligands with improved affinity and selectivity. By understanding the key interactions between a ligand and its receptor, medicinal chemists can propose modifications to the ligand's structure to enhance these interactions or introduce new favorable contacts.

For example, if a docking study reveals an unoccupied hydrophobic pocket in the receptor's binding site, a hydrophobic group can be added to the ligand at a corresponding position to potentially increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the ligand is not engaged in an interaction, its position can be modified, or a new functional group can be introduced to form a hydrogen bond with a nearby residue on the receptor.

This iterative process of docking, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The design of novel 3-phenyl-β-alanine-based oxadiazole analogues as potent carbonic anhydrase II inhibitors is a case in point. nih.govmdpi.com The initial docking results guided the synthesis of a series of compounds, and their subsequent biological evaluation provided feedback for further design iterations.

Bioinformatics and Cheminformatics Approaches

Database Mining for β-Alanine-Related Enzymes and Pathways

Bioinformatics and cheminformatics play a crucial role in understanding the broader biological context of compounds like this compound. Database mining is a key technique used to identify enzymes and metabolic pathways related to β-alanine. Publicly available databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and UniProt are valuable resources for this purpose. mdpi.com

By searching these databases for enzymes known to act on or produce β-alanine, researchers can uncover potential metabolic routes for this compound and its conjugates. For instance, mining for L-aspartate α-decarboxylase (ADC), the enzyme that converts L-aspartate to β-alanine, can identify organisms and pathways where β-alanine is synthesized. nih.gov Studies have utilized database mining to discover novel ADCs with improved enzymatic properties for biotechnological applications. nih.gov

Furthermore, bioinformatics analyses can be used to study the prevalence and conservation of β-alanine synthesis pathways across different species. biorxiv.org Such studies have revealed that bacteria, plants, and animals can have different pathways for β-alanine formation. biorxiv.org This information is critical for understanding the potential metabolic fate of β-alanine-containing compounds in different biological systems. A multi-omics approach has been used to highlight the significance of β-alanine metabolism in cellular inflammation. mdpi.comnih.gov

Table 2: Key Enzymes in β-Alanine Metabolism

EnzymeFunctionPathway
L-aspartate α-decarboxylase (ADC)Catalyzes the conversion of L-aspartate to β-alanine. nih.govPantothenate and Coenzyme A biosynthesis
β-ureidopropionaseCatalyzes the final step in the reductive degradation of pyrimidines, producing β-alanine.Pyrimidine (B1678525) metabolism
GABA-transaminaseCan be involved in the transamination of β-alanine. hmdb.caGABA metabolism
Carnosine synthaseCatalyzes the synthesis of carnosine from β-alanine and L-histidine. nih.govCarnosine metabolism

In Silico Screening of this compound Derivatives for Targeted Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ncsu.edu This approach can be used to explore the chemical space around this compound and identify derivatives with potentially enhanced biological activity or improved properties.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, which relies on the 3D structure of the target receptor, uses docking simulations to predict the binding of a large number of compounds. ncsu.edu

For this compound derivatives, in silico screening can be used to:

Identify new derivatives with improved affinity for a specific receptor: By screening a virtual library of this compound analogues against a target receptor, such as an opioid receptor, compounds with predicted high binding affinities can be identified for synthesis and experimental testing.

Explore potential off-target interactions: Virtual screening can also be used to predict potential interactions with other proteins, which can help in assessing the selectivity and potential side effects of the compounds.

Design focused libraries for experimental screening: Instead of screening a large, diverse library of compounds, in silico methods can be used to select a smaller, more focused set of compounds that are more likely to be active, thus saving time and resources.

Several studies have demonstrated the utility of in silico screening for identifying novel bioactive compounds. For example, virtual screening has been used to identify fatty acid derivatives with antiseizure activity and curcumin (B1669340) derivatives as potential cancer inhibitors. nih.govnih.gov Cheminformatics tools are also used to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. researchgate.nettjnpr.orgresearchgate.net

Force Field Development and Parameterization for β-Amino Acid Containing Peptides

The accurate computational modeling of peptides containing β-amino acids, such as this compound, through molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field. Force fields are sets of empirical energy functions and corresponding parameters that describe the potential energy of a system of particles. The introduction of a β-amino acid into a peptide chain adds an additional methylene (B1212753) group to the backbone, increasing its conformational flexibility. This structural distinction from α-peptides necessitates the development and validation of specific force field parameters to ensure that simulations can reliably predict the structure, dynamics, and interactions of β-peptides and their conjugates.

The parameterization of a novel residue within a force field framework is a meticulous process. It generally involves the determination of equilibrium bond lengths and angles, force constants, atomic partial charges, and, most critically for conformational properties, dihedral angle parameters. These parameters are typically derived from high-level quantum mechanical (QM) calculations, experimental data (e.g., from X-ray crystallography or NMR spectroscopy), or a combination of both. For β-amino acids, a primary challenge lies in accurately capturing the potential energy surfaces of the additional backbone dihedral angles to correctly reproduce the unique secondary structures, such as various helices (e.g., 14-helix, 12-helix, 314-helix) and sheets, that these peptides are known to adopt. nih.govresearchgate.net

Several widely used classical force fields, including GROMOS, AMBER, and CHARMM, have been extended to accommodate β-amino acids, albeit with different strategies and levels of "out-of-the-box" support.

GROMOS Force Field

The GROMOS (GROningen MOlecular Simulation) force field is notable for being one of the first to include parameters for β-amino acids. nih.gov Specifically, the GROMOS 54A7 force field and its subsequent versions support β-peptides without requiring extensive user-developed parameters. acs.orgresearchgate.net Validation studies on the GROMOS 54A7 force field have demonstrated its capability to simulate the folding equilibrium of β-peptides into their characteristic secondary structures, such as 314-helices and hairpins. acs.orghannahhaberkern.com The force field was shown to stabilize these folds, and simulations produced results in reasonable agreement with experimental NMR data. acs.orghannahhaberkern.com However, like any force field, its performance can be system-dependent, and for novel or complex β-peptidic structures, further validation is often warranted.

CHARMM Force Field

The CHARMM (Chemistry at HARvard Molecular Mechanics) force field has also been extended to support β-amino acid residues. nih.gov A significant effort in this area has been the development of the charmm36m-beta force field, which provides residue topologies and parameters for various β-amino acids. readthedocs.io The parameterization approach for the CHARMM extensions often involves a rigorous study of the backbone torsion angles. nih.gov This is achieved by matching the dihedral angle potential energy parameters to potential energy surfaces derived from high-level ab initio QM calculations. nih.gov This method aims to eliminate correlations between dihedral angle parameters, leading to a more accurate reconstruction of the QM potential energy surface and better agreement with experimental structural data. nih.gov The Force Field Toolkit (FFTK) is a useful tool that can assist in the parameterization process for CHARMM-compatible force fields, helping to optimize parameters against QM data. chemrxiv.org

AMBER Force Field

The AMBER (Assisted Model Building with Energy Refinement) force field family is widely used for biomolecular simulations. While standard distributions may not include parameters for a wide array of β-amino acids, there have been numerous efforts to develop and validate such parameters. nih.govnih.gov The ff15ipq-m force field, for instance, is an expansion of ff15ipq that includes parameters for β3-residues bearing proteinogenic side chains, among other non-standard residues. ambermd.org

The general approach to parameterizing a new residue like a β-amino acid for AMBER involves several steps. New residue topologies are constructed, often by analogy to their α-amino acid counterparts. nih.gov Atomic partial charges are a critical component and are typically derived using the Restrained Electrostatic Potential (RESP) fitting approach, often with the aid of the antechamber tool. nih.govfrontiersin.org This method fits the atomic charges to reproduce the QM electrostatic potential around the molecule. Dihedral parameters for the backbone are often the most challenging and may be taken by analogy or, for higher accuracy, fitted to QM energy scans of the relevant torsion angles. acs.org

For a peptide containing a residue like β-phenylalanine, specific parameters for the aromatic side chain in the context of a β-amino acid backbone would be necessary. Studies have been conducted to develop AMBER-compatible parameters for phenylalanine derivatives, which can serve as a basis for such parameterization. frontiersin.orgdntb.gov.uanih.gov

Parameterization Strategy for a Novel Dipeptide: this compound

StepDescriptionMethodology
1. Model Compound Selection A smaller, representative model compound is chosen to derive the parameters. For this compound, this would likely be an N-acetyl-N'-methylamide (Ac-Phe-β-Ala-NMe) capped dipeptide.The capping groups mimic the peptide backbone environment and remove terminal charge effects.
2. Quantum Mechanical Calculations High-level QM calculations are performed on the model compound. This includes geometry optimization and, crucially, scans of the potential energy surface along the key backbone dihedral angles.Common levels of theory include MP2 or DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger). frontiersin.org
3. Charge Derivation Atomic partial charges are calculated to reproduce the QM electrostatic potential.The RESP (Restrained Electrostatic Potential) or Merz-Kollman schemes are commonly used. nih.govfrontiersin.org
4. Bonded Parameter Assignment Bond and angle parameters are often taken from analogous atom types already present in the chosen force field (e.g., from existing phenylalanine and alanine parameters).This is based on the principle of transferability. Minor adjustments might be needed based on the QM-optimized geometry.
5. Dihedral Parameter Fitting The torsional parameters for the backbone are fitted to reproduce the energy profiles obtained from the QM scans. This is the most critical step for conformational accuracy.This involves adjusting the multiplicity, force constant, and phase angle of the dihedral terms in the force field to match the QM energy barriers and minima.
6. Validation The newly parameterized force field is tested. This can involve running short MD simulations of the dipeptide and comparing the resulting conformational preferences (e.g., Ramachandran plots) with the initial QM energy surfaces.Further validation might include simulating a larger peptide containing the new residue and comparing structural properties to experimental data if available.

This systematic approach ensures that the new parameters are consistent with the parent force field and can produce meaningful and accurate results in subsequent molecular dynamics simulations of peptides containing the this compound sequence.

Future Directions and Emerging Research Areas for Phe Beta Ala

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The chemical synthesis of dipeptides like L-Phenylalanyl-β-alanine (PHE-beta-ALA) is an area of continuous development, with a strong focus on improving efficiency and sustainability. Traditional methods for peptide synthesis can be resource-intensive and generate significant waste. To address these challenges, researchers are exploring innovative enzymatic and flow chemistry approaches.

Another avenue of research focuses on solution-phase synthesis, which can be more scalable than solid-phase methods for large-scale production. researchgate.net Optimization of coupling reagents and reaction conditions is crucial for maximizing yield and minimizing side reactions. researchgate.net For this compound, studies have shown that it can be synthesized in high yields through solution-phase methods. researchgate.net

The table below summarizes key aspects of emerging synthetic strategies for dipeptides.

Synthetic StrategyKey FeaturesAdvantagesChallenges
Immobilized Enzyme Catalysis Use of enzymes fixed on a solid support.Catalyst reusability, improved stability, simplified product purification. frontiersin.orgfrontiersin.orgPotential for reduced enzyme activity upon immobilization.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream.Shorter reaction times, better process control, enhanced safety, and scalability. frontiersin.orgfrontiersin.orgInitial setup costs and optimization of flow parameters.
Solution-Phase Synthesis Reactions are carried out in a solution.Scalability, lower cost of reagents compared to solid-phase. researchgate.netProduct purification can be more complex.

Future research will likely focus on combining these approaches, for example, by integrating immobilized enzyme reactors into continuous flow systems to create highly efficient and sustainable manufacturing processes for this compound and other dipeptides.

Exploration of Advanced Spectroscopic Techniques for Dynamic Conformational Analysis

Understanding the three-dimensional structure and conformational dynamics of peptides is crucial for elucidating their biological function. For dipeptides like this compound, which possess significant flexibility, advanced spectroscopic techniques coupled with computational modeling are invaluable tools.

Techniques such as infrared-ultraviolet (IR-UV) hole-filling and IR-induced population transfer spectroscopies allow for the selective excitation and detection of individual conformations of a molecule in the gas phase. nih.gov This provides detailed insights into the dynamics of conformational isomerization, revealing how the molecule transitions between different shapes. nih.gov Studies on similar dipeptides have shown that IR excitation can efficiently induce population transfer between different conformational minima. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), is another powerful tool for studying peptide conformation in solution. ethz.ch By combining NMR experimental data with molecular dynamics (MD) simulations, researchers can generate detailed models of the conformational ensemble of a peptide. ethz.chnih.gov This integrated approach allows for the comparison of simulated and experimental spectra to validate the predicted structures and dynamics. ethz.ch For instance, in hybrid α/β-dipeptides, this method has revealed how interactions between amino acid side chains can influence the backbone torsional angles. nih.gov

Ab initio molecular dynamics simulations, which are based on first-principles quantum mechanics, can provide a highly accurate description of conformational dynamics without the need for empirical force fields. aps.org These simulations have been used to study conformational transformations in dipeptide analogs, revealing that transitions can occur on the picosecond timescale. aps.org

The following table highlights some advanced spectroscopic and computational methods used for conformational analysis:

TechniqueInformation ProvidedPhase
IR-UV Hole-Filling Spectroscopy Conformation-specific vibrational spectra. nih.govGas
IR-Induced Population Transfer Dynamics of conformational isomerization. nih.govGas
ROESY NMR Interproton distances and conformational preferences. ethz.chSolution
Molecular Dynamics (MD) Simulations Time-resolved atomic motions and conformational ensembles. ethz.chnih.govresearchgate.netIn silico
Ab Initio MD Simulations First-principles-based conformational dynamics. aps.orgIn silico

Future research in this area will likely involve the application of these advanced techniques to this compound to precisely characterize its conformational landscape and understand how its structure relates to its biological activity.

Integrative Computational-Experimental Approaches for Rational Peptide Design

The design of novel peptides with specific functions is a rapidly advancing field, driven by the integration of computational and experimental methods. frontiersin.orgmdpi.com This synergistic approach, often referred to as rational design, allows for the exploration of vast chemical spaces and the identification of promising peptide candidates before their synthesis and experimental validation. frontiersin.org

Computational tools play a critical role in the initial stages of peptide design. mdpi.com Molecular docking and molecular dynamics simulations can be used to predict how a peptide will bind to a target protein and to assess the stability of the resulting complex. mdpi.com Machine learning algorithms are also being increasingly employed to predict peptide properties and to "hallucinate" novel peptide sequences with desired characteristics. frontiersin.org

For peptides containing β-amino acids like this compound, computational studies are essential for understanding their unique conformational preferences. nih.govnih.gov Quantum chemical calculations can be used to determine the intrinsic stability of different peptide folds, while 1H-NMR spectroscopy provides experimental data for validation. nih.gov By studying model systems, researchers can derive principles that guide the design of larger β-peptides with specific secondary structures, such as helices or sheets. nih.govnih.gov

The process of rational peptide design typically follows a cyclical workflow, as outlined below:

StepDescriptionMethods
1. Target Identification & Feature Extraction Identify the target protein and extract key features of the binding interface. frontiersin.orgStructural biology, bioinformatics.
2. In Silico Design & Screening Generate and screen virtual libraries of peptides. frontiersin.orgmdpi.comMolecular docking, MD simulations, machine learning. mdpi.com
3. Synthesis & Experimental Validation Synthesize the most promising peptide candidates and test their activity.Solid-phase or solution-phase peptide synthesis, biochemical and biophysical assays.
4. Structure-Activity Relationship (SAR) Analysis Analyze the relationship between peptide structure and activity to refine the design.Computational modeling, experimental data analysis.

The integration of computational and experimental approaches has already led to the successful design of peptides that inhibit protein-protein interactions. researchgate.net For this compound, these methods could be used to design analogs with enhanced stability, bioavailability, or target affinity.

Discovery of Undiscovered Biochemical Roles and Metabolic Pathways of β-Alanine beyond Known Mechanisms

β-Alanine is a non-proteinogenic amino acid that serves as a crucial precursor for the biosynthesis of pantothenate (vitamin B5) and, consequently, coenzyme A (CoA). frontiersin.orgwikipedia.org In addition to this well-established role, emerging research suggests that β-alanine and its derivatives may have other, as-yet-undiscovered biochemical functions and metabolic pathways.

In bacteria, for example, while the primary route to β-alanine is the decarboxylation of L-aspartate, some species have been found to possess alternative biosynthetic pathways. nih.govbiorxiv.org One such novel pathway, identified in Acinetobacter baylyi, involves the enzymes 2,4-diaminobutyrate aminotransferase and 2,4-diaminobutyrate decarboxylase, with 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446) as intermediates. nih.gov The existence of such alternative routes suggests that the metabolism of β-alanine may be more complex and widespread than previously thought. nih.gov

In eukaryotes, β-alanine is a component of the dipeptide carnosine (β-alanyl-L-histidine), which plays a significant role as an intramuscular buffer. wikipedia.orgebi.ac.uk Beyond this, β-alanine supplementation has been linked to increased levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal health and cognitive function. nih.gov This suggests a potential role for β-alanine in neuroprotective mechanisms. nih.gov

Furthermore, β-alanine can be metabolized into acetic acid or be diverted into other biosynthetic pathways. wikipedia.org In plants, β-alanine is involved in stress responses and can be a precursor to osmoprotectants and antioxidants. frontiersin.org The table below summarizes some of the known and emerging roles of β-alanine.

Organism/SystemKnown RoleEmerging/Undiscovered Role
Prokaryotes Precursor for pantothenate and CoA biosynthesis. frontiersin.orgbiorxiv.orgAlternative biosynthetic pathways involving promiscuous enzymes. nih.gov
Eukaryotes (Muscle) Component of the buffering dipeptide carnosine. wikipedia.orgebi.ac.ukPotential regulation of oxidative metabolism. nih.gov
Eukaryotes (Brain) Component of carnosine. nih.govMay increase brain-derived neurotrophic factor (BDNF) levels. nih.gov
Plants Precursor for pantothenate and CoA; involved in stress responses. frontiersin.orgPrecursor to osmoprotectants and antioxidants. frontiersin.org

Future research in this area will likely focus on using metabolomics and genetic tools to uncover new metabolic pathways and biological functions of β-alanine in a variety of organisms. This could lead to a deeper understanding of the diverse roles of this important molecule and its dipeptide derivatives like this compound.

Design of this compound-Containing Peptides for In Vitro Biosensing and Diagnostics (mechanistic, not clinical)

Peptide-based biosensors are emerging as powerful tools for the detection of a wide range of analytes, from proteins and nucleic acids to metal ions and small molecules. mdpi.comnih.gov The high specificity and stability of peptides make them excellent recognition elements for use in biosensors. mdpi.com Peptides containing this compound could be designed to act as specific ligands for target molecules, enabling the development of novel in vitro diagnostic assays.

The fundamental principle behind a peptide-based biosensor is the conversion of a molecular recognition event into a measurable signal. mdpi.com This can be achieved through various transduction mechanisms, including electrochemical, optical, and mass-based methods. In an electrochemical biosensor, the binding of the target analyte to the peptide can cause a change in the electrical properties of the sensor surface, which can be detected as a change in current, potential, or impedance. mdpi.com

One common approach is to immobilize the peptide onto an electrode surface. mdpi.com When the target analyte binds to the peptide, it can alter the flow of electrons to or from the electrode, generating a detectable signal. The design of the peptide sequence is critical for ensuring high affinity and selectivity for the target. Computational methods can be used to design peptides that bind to specific targets with high precision. mdpi.com

Another strategy involves using peptides as substrates for enzymes. mdpi.com The enzymatic cleavage of the peptide can release an electroactive or fluorescent reporter molecule, providing a means of detecting the enzyme's activity. mdpi.com This approach is particularly useful for the detection of proteases, which are important biomarkers for many diseases. mdpi.com

The table below outlines the basic components and working principle of a peptide-based electrochemical biosensor.

ComponentFunctionExample
Biorecognition Element Binds specifically to the target analyte.A this compound containing peptide designed to bind a specific protein.
Transducer Converts the binding event into a measurable signal.An electrode that detects changes in electrical current. mdpi.com
Signal Processing Unit Amplifies and processes the signal from the transducer.A potentiostat or other electronic device.

Future research in this area could focus on developing this compound-containing peptides as recognition elements for specific biomarkers. By combining rational peptide design with advanced biosensor fabrication techniques, it may be possible to create highly sensitive and selective in vitro diagnostic tools.

Engineering of Biological Systems for Controlled Production of this compound and its Derivatives

Metabolic engineering and synthetic biology offer powerful strategies for the controlled production of valuable chemicals, including dipeptides like this compound, in microbial cell factories. nih.gov By redesigning the metabolic pathways of microorganisms such as Escherichia coli or Corynebacterium glutamicum, it is possible to channel cellular resources towards the synthesis of the desired product. acs.orgresearchgate.net

The biosynthesis of this compound requires the precursor amino acids L-phenylalanine and β-alanine. The production of β-alanine can be enhanced by engineering the L-aspartate biosynthesis pathway and overexpressing key enzymes like L-aspartate-α-decarboxylase. researchgate.net Similarly, the production of L-phenylalanine can be increased by engineering the shikimate pathway.

Once the precursor supply is optimized, the next step is to introduce a peptide synthetase that can efficiently couple L-phenylalanine and β-alanine. L-amino acid ligases (Lals) are a class of enzymes that can catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent manner. acs.org By identifying and expressing a suitable Lal enzyme in the engineered host, it is possible to establish a whole-cell biocatalyst for the production of this compound. acs.org

To further improve the yield and efficiency of the process, several additional strategies can be employed:

Pathway Optimization: Balancing the expression levels of the genes in the biosynthetic pathway to avoid the accumulation of toxic intermediates and to maximize the carbon flux towards the final product. acs.org

Elimination of Competing Pathways: Deleting genes that encode for enzymes that divert precursors away from the desired pathway or that degrade the final product. acs.org

Cofactor Engineering: Ensuring a sufficient supply of cofactors like ATP and NADH, which are often required for biosynthetic reactions. acs.orgmdpi.com This can be achieved by engineering the central carbon metabolism or by introducing ATP regeneration systems. acs.org

Host Strain Engineering: Using techniques like adaptive laboratory evolution to select for strains with improved growth and production characteristics under specific fermentation conditions. mdpi.com

The table below summarizes some of the key metabolic engineering strategies for the production of dipeptides.

StrategyDescriptionExample
Precursor Supply Enhancement Overexpression of genes in the biosynthetic pathways of the constituent amino acids.Engineering the L-aspartate pathway for β-alanine production. researchgate.net
Peptide Synthesis Introduction of a peptide ligase to couple the amino acids.Expression of an L-amino acid ligase (Lal) for dipeptide synthesis. acs.org
Competing Pathway Deletion Knockout of genes that divert precursors or degrade the product.Deletion of peptidases to prevent dipeptide degradation. acs.org
Cofactor Regeneration Engineering metabolic pathways to increase the supply of ATP or NADH.Co-expression of a polyphosphate kinase for ATP regeneration. acs.org

The development of engineered microbial systems for the production of this compound and its derivatives holds great promise for providing a sustainable and cost-effective alternative to chemical synthesis.

Q & A

Q. How can qualitative methods complement quantitative data in understanding this compound’s research applications?

  • Methodological Answer : Conduct semi-structured interviews with domain experts to contextualize quantitative findings (e.g., barriers to clinical translation). Use thematic analysis to identify recurring challenges, such as synthesis scalability or regulatory hurdles. Triangulate qualitative insights with experimental data to propose holistic solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.